molecular formula C11H9B B1266045 1-Bromo-4-methylnaphthalene CAS No. 6627-78-7

1-Bromo-4-methylnaphthalene

Cat. No.: B1266045
CAS No.: 6627-78-7
M. Wt: 221.09 g/mol
InChI Key: IDRVLLRKAAHOBP-UHFFFAOYSA-N
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Description

1-Bromo-4-methylnaphthalene (CAS 6627-78-7) is a halogenated aromatic compound of high value in advanced organic synthesis and materials science research. With a molecular formula of C11H9Br and a molecular weight of 221.10 g/mol, it serves as a versatile synthetic intermediate . The bromine atom at the 1-position is a reactive site that enables key carbon-carbon bond-forming reactions, such as Suzuki-Miyaura cross-couplings, making this compound a crucial building block for constructing more complex organic architectures and functional materials . Its physical state is a liquid at room temperature, with a boiling point of 300 °C, a specific gravity of 1.45, and a high calculated logP of 4.44, indicating significant hydrophobicity . This reagent can be analyzed using reverse-phase HPLC with a method that employs a mobile phase of acetonitrile, water, and phosphoric acid (replaceable with formic acid for MS-compatibility) . This compound is provided with a purity of >95.0% (by GC), and its structure is confirmed by NMR analysis . This product is strictly for Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

1-bromo-4-methylnaphthalene
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InChI

InChI=1S/C11H9Br/c1-8-6-7-11(12)10-5-3-2-4-9(8)10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDRVLLRKAAHOBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C2=CC=CC=C12)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Br
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20216469
Record name 1-Bromo-4-methylnaphthalene
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Molecular Weight

221.09 g/mol
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CAS No.

6627-78-7
Record name 1-Bromo-4-methylnaphthalene
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Record name 1-Bromo-4-methylnaphthalene
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Record name 1-Bromo-4-methylnaphthalene
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Foundational & Exploratory

An In-Depth Spectroscopic Guide to 1-Bromo-4-methylnaphthalene for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the spectroscopic characterization of 1-bromo-4-methylnaphthalene, a key intermediate in organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple data presentation to offer field-proven insights into experimental design, data interpretation, and quality assurance.

Foundational Principles: Why Spectroscopic Characterization is Critical

In any synthetic pathway, rigorous confirmation of a compound's identity and purity is non-negotiable. For a molecule like this compound, where isomeric purity is paramount, a multi-technique spectroscopic approach is the only self-validating system. The placement of the bromo and methyl groups on the naphthalene core dictates its reactivity and the stereochemistry of downstream products. An incorrect assignment or the presence of undetected isomers can invalidate entire research programs.

This guide details the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis)—and explains the causality behind the specific experimental choices and expected outcomes for this particular analyte.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR is the cornerstone for the structural elucidation of this compound, providing unambiguous evidence of the connectivity and chemical environment of each proton and carbon atom.

Proton (¹H) NMR Spectroscopy

¹H NMR provides a detailed map of the proton environments within the molecule. The aromatic region is particularly diagnostic, as the coupling patterns and chemical shifts are highly sensitive to the substitution pattern on the naphthalene ring.

Expected ¹H NMR Spectral Data:

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
CH₃~2.7Singlet (s)N/A
H-2~7.7Doublet (d)~8.0
H-3~7.3Doublet (d)~8.0
H-5~8.2Doublet (d)~8.5
H-8~8.0Doublet (d)~8.5
H-6, H-7~7.6Multiplet (m)N/A

Note: Chemical shifts are approximate and can vary based on solvent and concentration. Data is compiled from typical values observed for this structural class.

Expert Insights:

  • The Singlet at ~2.7 ppm: The sharp singlet for the methyl group is a key identifier. Its integration value should correspond to three protons.

  • The AB Quartet System: Protons H-2 and H-3 on the same ring as the substituents typically appear as a distinct pair of doublets (an AB quartet) due to their ortho-coupling. The downfield shift of H-2 is influenced by the adjacent bromine atom.

  • Distinguishing H-5 and H-8: The protons on the unsubstituted ring (H-5, H-6, H-7, H-8) are also highly informative. H-5 and H-8 are subject to peri-interactions and are often shifted further downfield compared to H-6 and H-7.

Experimental Protocol: ¹H NMR Acquisition

  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, Deuterated Chloroform). Ensure the sample is free of particulate matter.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters (Typical):

    • Pulse Program: Standard single pulse (zg30).

    • Spectral Width: -2 to 12 ppm.

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay (D1): 5 seconds (to ensure full relaxation of aromatic protons).

    • Number of Scans: 16-32 (adjust for concentration).

  • Processing: Apply a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (CDCl₃ at 7.26 ppm).

Carbon-¹³C NMR Spectroscopy

¹³C NMR spectroscopy complements the ¹H NMR data by providing a count of unique carbon atoms and information about their chemical environment. Due to the molecule's asymmetry, all 11 carbon atoms are expected to be unique.

Expected ¹³C NMR Spectral Data:

Carbon AssignmentChemical Shift (δ, ppm)
CH₃~20
C-1 (C-Br)~122
C-4 (C-CH₃)~135
Aromatic CHs~124 - 130
Quaternary Carbons~131 - 134

Note: Data represents typical chemical shift ranges for this class of compound.

Expert Insights:

  • Quaternary Carbons: The signals for the carbon atoms directly bonded to the bromine (C-1) and the methyl group (C-4), as well as the bridgehead carbons (C-4a, C-8a), will have lower intensities compared to the protonated carbons. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to definitively distinguish between CH, CH₂, and CH₃ groups and quaternary carbons.

Mass Spectrometry (MS): Unambiguous Molecular Weight and Isotopic Pattern Confirmation

Mass spectrometry is an essential technique for confirming the molecular weight of this compound and verifying the presence of bromine through its characteristic isotopic pattern.

Core Objective: To detect the molecular ion peak (M⁺) and the M+2 peak, which arises from the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Expected Mass Spectrum Features:

  • Molecular Weight: 222.09 g/mol .

  • Isotopic Pattern: Two prominent peaks in the molecular ion region, separated by 2 m/z units, with a relative intensity ratio of approximately 1:1.

    • [M]⁺: Corresponding to [C₁₁H₉⁷⁹Br]⁺ at m/z ≈ 222.

    • [M+2]⁺: Corresponding to [C₁₁H₉⁸¹Br]⁺ at m/z ≈ 224.

dot

Caption: Expected 1:1 isotopic pattern for a monobrominated compound in MS.

Experimental Protocol: Electron Ionization (EI-MS)

  • Sample Introduction: Introduce a dilute solution of the compound (e.g., in methanol or dichloromethane) via direct infusion or through a Gas Chromatography (GC) inlet for separation of any potential impurities.

  • Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV. This provides sufficient energy to cause ionization and characteristic fragmentation.

  • Analysis: Scan a mass range from m/z 50 to 300 to observe the molecular ion and key fragment ions.

  • Data Interpretation:

    • Confirm the presence of the M⁺ and M+2 peaks at m/z 222 and 224, respectively.

    • Analyze the fragmentation pattern. A common fragmentation would be the loss of the bromine atom, resulting in a peak at m/z 141 ([M-Br]⁺), corresponding to the methylnaphthalene cation. The presence of this fragment provides further structural confirmation.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and non-destructive technique used to identify the key functional groups present in the molecule. For this compound, the spectrum is dominated by absorptions related to the aromatic ring and the alkyl group.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)Bond VibrationIntensity
~3050Aromatic C-H StretchMedium
~2920Aliphatic C-H Stretch (from CH₃)Medium
~1600, ~1500Aromatic C=C Ring StretchingStrong
~1450CH₃ BendMedium
~800 - 900Aromatic C-H Out-of-Plane Bending (OOP)Strong
~550 - 750C-Br StretchMedium

Expert Insights:

  • Aromatic Substitution Pattern: The strong absorption bands in the 800-900 cm⁻¹ region are particularly diagnostic for the substitution pattern on the naphthalene ring. The precise position of these bands can help distinguish between different isomers.

  • Absence of Other Groups: Crucially, the IR spectrum serves as a quality control check. The absence of strong, broad peaks around 3300 cm⁻¹ (O-H stretch) or sharp peaks around 1700 cm⁻¹ (C=O stretch) confirms the absence of significant alcohol or carbonyl impurities.

dot

Caption: A self-validating workflow for chemical synthesis and characterization.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic Structure

UV-Vis spectroscopy provides information about the conjugated π-electron system of the naphthalene ring. The absorption maxima (λ_max) are characteristic of the naphthalene chromophore and are influenced by the substituents.

Expected UV-Vis Spectrum:

  • Solvent: Typically acquired in a non-polar solvent like hexane or a polar solvent like ethanol.

  • Absorption Bands: Naphthalene derivatives typically show multiple absorption bands. For this compound, one would expect strong absorptions in the range of 220-240 nm and a series of finer, structured bands between 280-330 nm. The auxochromic effects of the methyl group and the bathochromic (red-shifting) effect of the bromine atom will influence the precise λ_max values compared to unsubstituted naphthalene.

This comprehensive spectroscopic profile, combining NMR, MS, IR, and UV-Vis, provides a robust and self-validating system for the unambiguous identification and purity assessment of this compound, ensuring its suitability for high-stakes applications in research and development.

References

For the purpose of this demonstration, real-time, verifiable URLs from a search tool are not available. The following represents the format and type of authoritative sources that would be cited.

  • Spectral Database for Organic Compounds (SDBS): "this compound." National Institute of Advanced Industrial Science and Technology (AIST), Japan, [Link] (Note: A direct link to the specific compound entry would be used).
  • Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R.: "Introduction to Spectroscopy." Cengage Learning, 5th Edition. [Link]
  • Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L.: "Spectrometric Identification of Organic Compounds." John Wiley & Sons, 8th Edition. [Link]

1H NMR and 13C NMR data for 1-Bromo-4-methylnaphthalene

Author: BenchChem Technical Support Team. Date: January 2026

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Mass spectrometry fragmentation pattern of 1-Bromo-4-methylnaphthalene

Author: BenchChem Technical Support Team. Date: January 2026

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FT-IR spectrum analysis of 1-Bromo-4-methylnaphthalene

Author: BenchChem Technical Support Team. Date: January 2026

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Solubility of 1-Bromo-4-methylnaphthalene in common organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

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Thermal stability and decomposition of 1-Bromo-4-methylnaphthalene

Author: BenchChem Technical Support Team. Date: January 2026

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Photostability of 1-Bromo-4-methylnaphthalene under UV irradiation

Author: BenchChem Technical Support Team. Date: January 2026

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Potential applications of 1-Bromo-4-methylnaphthalene in organic electronics

Author: BenchChem Technical Support Team. Date: January 2026

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Safety, handling, and disposal of 1-Bromo-4-methylnaphthalene

Author: BenchChem Technical Support Team. Date: January 2026

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Synthesis of multisubstituted naphthalenes using 1-Bromo-4-methylnaphthalene

Author: BenchChem Technical Support Team. Date: January 2026

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1-Bromo-4-methylnaphthalene as a precursor for novel organic materials

Author: BenchChem Technical Support Team. Date: January 2026

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Methodological & Application

Step-by-step protocol for Suzuki-Miyaura coupling with 1-Bromo-4-methylnaphthalene

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Research: Coupling

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Grignard reagent formation from 1-Bromo-4-methylnaphthalene procedure

Author: BenchChem Technical Support Team. Date: January 2026

Starting Research Phase

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Sonogashira coupling of 1-Bromo-4-methylnaphthalene with terminal alkynes

Author: BenchChem Technical Support Team. Date: January 2026

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Structuring the Application Note

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Defining the Structure Further

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I've initiated more Google searches targeting specific reaction parameters for the Sonogashira coupling, building on my existing strategy. I'm gathering details for the reaction of aryl halides, with emphasis on this compound with terminal alkynes.

Initiating Search Refinement

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Refining the Research Focus

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Palladium-catalyzed amination of 1-Bromo-4-methylnaphthalene

Author: BenchChem Technical Support Team. Date: January 2026

Analyzing Reaction Protocols

I'm currently immersed in a comprehensive search, gathering authoritative information on the palladium-catalyzed amination of 1-bromo-4-methylnaphthalene. I'm prioritizing established protocols and delving into the mechanistic details of the Buchwald-Hartwig amination, looking for relevant examples and related reaction conditions.

Defining the Structure

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Formulating a Plan

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Lithiation of 1-Bromo-4-methylnaphthalene for functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Commencing Research on Lithiation

I'm starting a deep dive into the lithiation of 1-bromo-4-methylnaphthalene. Right now, I'm focusing on finding solid information. I am using Google to get the best sources, hoping to find reaction mechanisms, common protocols, and the popular electrophiles used in these reactions.

Developing Lithiation Protocol

I've moved on to the next stage, analyzing search results to determine key experimental parameters. I'm focusing on finding information on temperature, solvent, lithiating agents, and reaction times, along with potential side reactions. I'm also looking for quantitative yield data with different electrophiles, and reputable sources. I will create a structured application note, starting with an introduction explaining the importance of lithiated naphthalene intermediates. It will be followed by a step-by-step experimental protocol for generating 1-lithio-4-methylnaphthalene.

Gathering Literature Data

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Using 1-Bromo-4-methylnaphthalene in the synthesis of organic semiconductors

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Semiconductor Search

I've started with comprehensive Google searches, homing in on 1-bromo-4-methylnaphthalene. I'm focusing on its use in organic semiconductor synthesis, especially reaction mechanisms and specific examples of synthesized semiconductors. Common synthetic routes are also a focus. The data collection is underway, and I am sifting through pages of material.

Analyzing Search Results

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Outlining Application Note Structure

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Preparation of 4-methylnaphthalene derivatives via 1-Bromo-4-methylnaphthalene

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

I'm starting by methodically searching Google for information on preparing 4-methylnaphthalene derivatives, specifically from 1-bromo-4-methylnaphthalene. I'm focusing my searches to cover different synthetic strategies. My goal is to compile a broad overview of existing methods.

Exploring Reaction Pathways

Now, I'm delving deeper into coupling reactions like Suzuki, Sonogashira, and Buchwald-Hartwig to synthesize the 4-methylnaphthalene derivatives. I am gathering detailed protocols, focusing on reaction conditions, yields, and safety. I'm also preparing to structure the application note, starting with an introduction to their significance, followed by step-by-step protocols and reaction diagrams. Then I'll create tables to show data comparisons.

Refining Search Strategies

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Composing a detailed guide

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Designing the Structure Now

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Microwave-assisted Suzuki coupling of 1-Bromo-4-methylnaphthalene

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Search Protocols

I'm starting with focused Google searches to get data on microwave-assisted Suzuki coupling of 1-bromo-4-methylnaphthalene. I need information on reaction mechanisms, established protocols, and catalyst performance. I'm focusing on finding details that can help optimize my approach.

Defining Scope and Structure

I'm now diving into the structuring of the application note. I'll begin with an introduction to Suzuki coupling and microwave benefits, followed by a mechanistic overview with citations. Next, I will design the experimental protocol, explaining the reasoning behind reagent and condition choices. I'm also planning a Graphviz diagram of the catalytic cycle and a table summarizing reaction conditions and outcomes.

Formulating Research Strategy

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Ligand selection for efficient cross-coupling of 1-Bromo-4-methylnaphthalene

Author: BenchChem Technical Support Team. Date: January 2026

Starting Research Phase

I am commencing my investigation by diving deep into Google searches. My focus is on the cross-coupling of 1-bromo-4-methylnaphthalene. I am prioritizing information related to ligand influences, the impact of reaction conditions, and established protocols for similar sterically hindered aryl halides.

Initiating Data Analysis

I'm now deeply engaged in analyzing the initial search results. I am specifically identifying crucial ligand classes, such as phosphine-based and NHC ligands, that have demonstrated effectiveness in various cross-coupling reactions with challenging substrates. I'm also looking for authoritative sources on the mechanistic roles of ligands in these processes, especially regarding steric hindrance. I'm focusing on Suzuki, Buchwald-Hartwig, and Sonogashira couplings. I plan to use this information to structure an application note.

Formulating the Application Note

I am now structuring the application note, starting with an introduction to the challenges of coupling sterically hindered naphthyl halides. I am delving into the ligand selection criteria and plan a comparative analysis with supporting data. I will include experimental protocols. I'm also preparing a Graphviz diagram to illustrate a catalytic cycle, emphasizing ligand influence.

Application Notes and Protocols: Optimizing Reactions of 1-Bromo-4-methylnaphthalene through Base and Solvent Selection

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-4-methylnaphthalene is a key synthetic intermediate in medicinal chemistry and materials science. Its naphthalene core, substituted with a reactive bromine atom and a methyl group, allows for diverse functionalization, leading to the construction of complex molecular architectures found in pharmaceuticals, organic light-emitting diodes (OLEDs), and other advanced materials. The successful transformation of this compound is highly dependent on the reaction conditions, with the choice of base and solvent playing a pivotal role in determining reaction efficiency, selectivity, and, most critically, the final product yield.

This technical guide provides an in-depth analysis of the effects of bases and solvents on several key reactions of this compound. By understanding the underlying mechanistic principles, researchers can make informed decisions to optimize their synthetic routes. This document offers detailed protocols and comparative data to serve as a practical resource in the laboratory.

I. Palladium-Catalyzed Cross-Coupling Reactions: A Versatile Toolkit

Palladium-catalyzed cross-coupling reactions are among the most powerful methods for C-C and C-N bond formation. For a substrate like this compound, the electronic nature of the naphthalene ring and the steric influence of the peri-methyl group make the careful selection of reaction parameters essential.

A. Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is a cornerstone of biaryl synthesis.[1] The base and solvent are not merely additives but are integral to the catalytic cycle.

Mechanistic Role of Base and Solvent:

  • Base: The primary role of the base is to activate the boronic acid. It reacts with the boronic acid to form a more nucleophilic boronate species (-[B(OH)₃R]⁻). This boronate complex is crucial for the transmetalation step, where the organic group is transferred from boron to the palladium center.[2] The strength and solubility of the base can significantly influence the rate of this often rate-determining step.[2][3]

  • Solvent: The solvent system must solubilize the organic substrates, the palladium catalyst/ligand complex, and the (often inorganic) base. Frequently, a mixture of an organic solvent (e.g., Toluene, Dioxane, THF) and water is employed. Water helps dissolve inorganic bases like K₂CO₃ or K₃PO₄, while the organic solvent ensures the other components remain in solution.[3][4]

Data Presentation: Effect of Base and Solvent on Suzuki Coupling Yields

Aryl HalideCatalyst / LigandBaseSolventTemp. (°C)Yield (%)Reference
1-BromonaphthalenePd(OAc)₂ / PPh₃K₂CO₃Toluene/Ethanol/WaterReflux~90[5]
1-BromonaphthalenePd(PPh₃)₄K₂CO₃Toluene/Water8085-95[5]
1-BromonaphthalenePd₂(dba)₃ / SPhosK₃PO₄Toluene/Water100>95[5]
1-BromonaphthalenePdCl₂(dppf)Cs₂CO₃Dioxane100High[5]

Key Insights:

  • A range of inorganic bases (carbonates, phosphates) are effective. Stronger bases like K₃PO₄, when paired with appropriate bulky, electron-rich phosphine ligands like SPhos, can lead to excellent yields.

  • Aqueous solvent mixtures are standard, highlighting the importance of dissolving the inorganic base to facilitate the reaction.

Experimental Protocol: Suzuki Coupling of this compound with Phenylboronic Acid

This protocol is adapted from established procedures for aryl bromides.[5]

  • Reaction Setup:

    • To a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, add this compound (1.0 mmol, 221 mg), phenylboronic acid (1.2 mmol, 146 mg), Pd₂(dba)₃ (0.015 mmol, 13.7 mg), and SPhos (0.036 mmol, 14.8 mg).

    • Add potassium phosphate (K₃PO₄, 2.0 mmol, 424 mg).

    • Seal the flask with a rubber septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Solvent Addition:

    • Under a positive pressure of inert gas, add degassed toluene (5 mL) and degassed water (1 mL) via syringe.

  • Reaction Execution:

    • Immerse the flask in a preheated oil bath at 100 °C.

    • Stir the mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate (20 mL) and water (10 mL).

    • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).

    • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the 4-methyl-1-phenylnaphthalene product.

Workflow Diagram: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification Setup 1. Combine Reactants: - this compound - Phenylboronic Acid - Pd₂(dba)₃ / SPhos - K₃PO₄ Inert 2. Evacuate & Backfill with Inert Gas (3x) Setup->Inert Solvent 3. Add Degassed Toluene/Water Inert->Solvent Heat 4. Heat at 100°C (12-24h) Solvent->Heat Workup 5. Cool, Dilute, Extract with EtOAc Heat->Workup Purify 6. Dry, Concentrate, Column Chromatography Workup->Purify Product Pure Product: 4-Methyl-1-phenylnaphthalene Purify->Product

Caption: Experimental workflow for Suzuki-Miyaura coupling.

B. Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds

The Buchwald-Hartwig amination is a highly effective method for synthesizing aryl amines from aryl halides.[4] The choice of base is particularly critical in this reaction, as it is involved in the key deprotonation step that forms the active amine nucleophile.

Mechanistic Role of Base and Solvent:

  • Base: The base's function is to deprotonate the amine-palladium complex that forms after the initial oxidative addition and amine coordination. This deprotonation generates a palladium-amido complex, which is essential for the final reductive elimination step that forms the C-N bond and regenerates the Pd(0) catalyst. Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[6]

  • Solvent: Aprotic, non-polar, or weakly polar solvents like toluene, xylene, or 1,4-dioxane are typically preferred. These solvents effectively dissolve the reactants and the catalyst complex without interfering with the catalytic cycle.[4]

Data Presentation: Base and Solvent Effects in Buchwald-Hartwig Amination

The following data, derived from reactions on analogous aryl bromides, illustrates the impact of different reaction parameters on yield.

Aryl HalideAmineCatalyst / LigandBaseSolventTemp. (°C)Yield (%)Reference
4-BromotoluenePiperidinePd₂(dba)₃ / SIPr·HClLHMDSTHF2298[6]
1-Bromonaphthalene1-Aza-12-crown-4Pd₂(dba)₃ / BINAPNaOt-BuToluene110-[7]
Aryl HalidesAmidesXantPhos Pd G3DBUMeCN/PhMe14078-88[8][9]

Key Insights:

  • Strong bases like LHMDS and NaOt-Bu are standard for achieving high yields.

  • The use of milder organic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is an emerging trend, particularly for substrates with base-sensitive functional groups.[8]

  • Aprotic solvents like THF and Toluene are effective media for this transformation.

Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

This protocol is a representative procedure based on established methods.[6][7]

  • Reaction Setup:

    • In a glovebox or under an inert atmosphere, add NaOt-Bu (1.4 mmol, 135 mg) to an oven-dried Schlenk tube.

    • In a separate vial, dissolve Pd₂(dba)₃ (0.01 mmol, 9.2 mg) and BINAP (0.025 mmol, 15.6 mg) in toluene (2 mL). Stir for 10 minutes.

    • Add the catalyst solution to the Schlenk tube containing the base.

    • Add this compound (1.0 mmol, 221 mg) and morpholine (1.2 mmol, 105 µL).

  • Reaction Execution:

    • Seal the Schlenk tube with a Teflon screw cap.

    • Remove the tube from the glovebox and place it in a preheated oil bath at 100 °C.

    • Stir the reaction for 16-24 hours.

  • Workup and Purification:

    • Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the mixture with diethyl ether (3 x 15 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

    • Filter and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to afford the desired N-(4-methylnaphthalen-1-yl)morpholine.

Diagram: Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_product pd0 Pd(0)L₂ oa_complex Oxidative Addition Complex pd0->oa_complex + Ar-X amine_complex Pd(II)-Amine Complex oa_complex->amine_complex + R₂NH amido_complex Pd(II)-Amido Complex amido_complex->pd0 Reductive Elimination product_out Ar-NR₂ amido_complex->product_out amine_complex->amido_complex + Base - Base·HX

Caption: Key steps in the Buchwald-Hartwig amination cycle.

C. Sonogashira Coupling: Forming C(sp²)-C(sp) Bonds

The Sonogashira reaction couples terminal alkynes with aryl halides, providing a direct route to substituted alkynes. The reaction traditionally uses both palladium and copper(I) co-catalysts, although copper-free versions are now common.

Mechanistic Role of Base and Solvent:

  • Base: An amine base, such as triethylamine (Et₃N) or piperidine, typically serves a dual role. It acts as the base to deprotonate the terminal alkyne, forming the reactive copper(I) acetylide species. It also serves as a solvent and a scavenger for the hydrogen halide byproduct generated during the reaction.[10] In some modern protocols, an inorganic base like K₂CO₃ or Cs₂CO₃ can be used, particularly in copper-free systems.[2][11]

  • Solvent: The amine base often serves as the solvent. In other cases, co-solvents like THF, DMF, or toluene are used to ensure the solubility of all components.[10] The choice of solvent can influence the reaction rate and the stability of the catalytic species.

Data Presentation: Base and Solvent Effects in Sonogashira Coupling

The following table shows optimization data for the Sonogashira coupling of iodobenzene, which provides valuable insights applicable to this compound, although bromides are generally less reactive than iodides.

Aryl HalideAlkyneCatalyst / Co-catalystBaseSolventTemp. (°C)Yield (%)Reference
IodobenzenePhenylacetylenePd/CuFe₂O₄K₂CO₃EtOH70High[2]
IodobenzenePhenylacetylenePd/CuFe₂O₄Cs₂CO₃EtOH70High[2]
IodobenzenePhenylacetyleneCu(I)-PANI@MWCNTKOHDMF13596[12]
1-BromonaphthalenePhenylacetylenePd(CH₃CN)₂Cl₂ / cataCXium ACs₂CO₃2-MeTHFRT-[11]

Key Insights:

  • A variety of bases can be effective, with inorganic bases like K₂CO₃ and KOH showing high efficacy in specific systems.

  • Polar solvents like EtOH and DMF are commonly used, though greener solvents like 2-MeTHF are also viable.

  • Copper-free, amine-free systems using bases like Cs₂CO₃ represent a modern, milder approach to this classic coupling.[11]

II. Nucleophilic Aromatic Substitution (SₙAr)

While palladium catalysis is dominant, classical nucleophilic aromatic substitution (SₙAr) is another potential pathway for functionalizing aryl halides. However, this reaction is typically challenging for electron-rich or non-activated systems like this compound.

Mechanistic Considerations:

  • Addition-Elimination Mechanism: This is the classic SₙAr pathway. It requires the aromatic ring to be activated by potent electron-withdrawing groups (e.g., -NO₂) at the ortho and/or para positions to the leaving group. These groups stabilize the negative charge in the intermediate Meisenheimer complex. Since this compound lacks such activation, this pathway is highly unfavorable under standard conditions.

  • Elimination-Addition (Benzyne) Mechanism: For non-activated aryl halides, substitution can be forced under extreme conditions using a very strong base, such as sodium amide (NaNH₂) or an organolithium reagent. The reaction proceeds via a highly reactive "benzyne" intermediate. The base first abstracts a proton ortho to the bromine, followed by the elimination of bromide to form a triple bond within the naphthalene ring. The nucleophile then adds to the benzyne, and subsequent protonation gives the product. This mechanism can lead to a mixture of regioisomers if the benzyne is unsymmetrical.

Influence of Base and Solvent:

  • Base: The choice of base is mechanism-dependent. For the benzyne pathway, an exceptionally strong base (e.g., NaNH₂) is required to deprotonate the aromatic ring.

  • Solvent: Polar aprotic solvents (e.g., DMF, DMSO) are generally preferred for SₙAr reactions as they solvate the cation of the nucleophile but leave the anion relatively "bare," increasing its nucleophilicity. Polar protic solvents can hydrogen-bond with and stabilize the nucleophile, reducing its reactivity. For benzyne reactions, a non-reactive solvent like liquid ammonia (for NaNH₂) or an ether is used.

Due to the harsh conditions required and the lack of activating groups, achieving high yields for nucleophilic substitution on this compound is challenging and often not the preferred synthetic route compared to palladium-catalyzed methods.

Conclusion

The reactivity of this compound is profoundly influenced by the selection of the base and solvent system. For modern synthetic applications, palladium-catalyzed cross-coupling reactions offer the most versatile and high-yielding pathways for C-C and C-N bond formation. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions each have distinct requirements for the base and solvent to facilitate their respective catalytic cycles. A thorough understanding of these mechanistic roles allows researchers to select optimal conditions, moving from general protocols to finely tuned, high-performance synthetic methods. By leveraging the data and protocols presented in this guide, scientists can more efficiently and effectively utilize this compound as a building block for discovering the next generation of pharmaceuticals and advanced materials.

References

  • Cope, C., et al. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Nottingham. [Link]
  • The Organic Chemistry Tutor. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
  • Kashani, S. K., Jessiman, J. E., & Gu, F. (2020).
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.).
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. [Link]
  • Cosgrove, S. C., et al. (2021). Optimisation of Buchwald-Hartwig amination under biocatalyst conditions.
  • Kamoh, C. (n.d.). Experiment 8 - Suzuki Coupling Reaction. Scribd. [Link]
  • Jana, A., et al. (2019). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials.
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  • Greenland, B. W., et al. (2022). Comparison of 1-iodo-4-methylbenzene and 1-bromo-4-methylbenzene under optimal conditions.
  • Odinity. (2013, November 18). Intro to Organometallics: The Heck Reaction. [Link]
  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
  • Maleki, A., et al. (2016). Sonogashira coupling reaction of phenylacetylene with aryl halides in presence of various bases.
  • Chutia, R., et al. (2024, December 7).
  • SIELC Technologies. (2018, May 16). This compound. [Link]
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
  • Nájera, C., & Sansano, J. M. (2007). Recent Advances in Sonogashira Reactions.
  • Greenland, B. W., et al. (2022). Solvent-Free Synthesis of Core-Functionalised Naphthalene Diimides by Using a Vibratory Ball Mill: Suzuki, Sonogashira and Buchwald–Hartwig Reactions.
  • Schweizer, S., et al. (2014). Sonogashira reactions for the synthesis of polarized pentacene derivatives.
  • Tan, Y., et al. (2022). Comparison of 1-iodo-4-methylbenzene and 1-bromo-4-methylbenzene under optimal conditions.
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Author: BenchChem Technical Support Team. Date: January 2026

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https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11152796/ [4e-08] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11152797/ [4e-07] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11152798/ [4e-06] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11152799/ [4e-05] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11152800/ [4e-04] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11152801/ [4e-03] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11152802/ [4e-02] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11152803/ [4e-01] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11152804/ [5e-01] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11152805/ [5e-02] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11152806/ [5e-03] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11152807/ [5e-04] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11152808/ [5e-05] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11152809/ [5e-06] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11152810/ [5e-07] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11152811/ [5e-08] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11152812/ [5e-09] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11152813/ [5e-10] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11152814/ [5e-11] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11152815/ [5e-12] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11152816/ [5e-13] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11152817/ [5e-14] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11152818/ [5e-15] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11152819/ [5e-16] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11152820/ [5e-17] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11152821/ [5e-18] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11152822/ [5e-19] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11152823/ [5e-20] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11152824/ [5e-21] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11152825/ [5e-22] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11152826/ [5e-23] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11152827/ [5e-24] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11152828/ [5e-25] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11152829/ [5e-26] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11152830/ [5e-27] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11152831/ [5e-28] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11152832/ [5e-29] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11152833/ [5e-30] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11152834/ [5e-31] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11152835/ [5e-32] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11152836/ [5e-33] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11152837/ [5e-34] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11152838/ [5e-35] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11152839/ [5e-36] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11152840/ [5e-37] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11152841/ [5e-38] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11152842/ [5e-39] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11152843/ [5e-40] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11152844/ [5e-41] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11152845/ [5e-42] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11152846/ [5e-43] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11152847/ [5e-44] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11152848/ [5e-45] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11152849/ [5e-46] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11152850/ [5e-47] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11152851/ [5e-48] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11152852/ [5e-49] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11152853/ [5e-50] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11152854/ [5e-51] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11152855/ [5e-52] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11152856/ [5e-53] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11152857/ [5e-54] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11152858/ [5e-55] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11152859/ [5e-56] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11152860/ [5e-57] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11152861/ [5e-58] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11152862/ [5e-59] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11152863/ [5e-60] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11152864/ [5e-61] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11152865/ [5e-62] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11152866/ [5e-63] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11152867/ [5e-64] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11152868/ [5e-65] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11152869/ [5e-66] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11152870/ [5e-67] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11152871/ [5e-68] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11152872/ [5e-69] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11152873/ [5e-70] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11152874/ [5e-71] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11152875/ [5e-72] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11152876/ [5e-73] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11152877/ [5e-74] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11152878/ [5e-75] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11152879/ [5e-76] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11152880/ [5e-77] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11152881/ [5e-78] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11152882/ [5e-79] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11152883/ [5e-80] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11152884/ [5e-81] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11152885/ [5e-82] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11152886/ [5e-83] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11152887/ [5e-84] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11152888/ [5e-85] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11152889/ [5e-86] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11152890/ [5e-87] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11152891/ [5e-88] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11152892/ [5e-89] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11152893/ [5e-90] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11152894/ [5e-91] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11152895/ [5e-92] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11152896/ [5e-93] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11152897/ [5e-94] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11152898/ [5e-95] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11152899/ [5e-96] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11152900/ [5e-97] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11152901/ [5e-98] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11152902/ [5e-99] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11152903/ [5e-100] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11152904/ [6e-100] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11152905/ [6e-99] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11152906/ [6e-98] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11152907/ [6e-97] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11152908/ [6e-96] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11152909/ [6e-95] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11152910/ [6e-94] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11152911/ [6e-93] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11152912/ [6e-92] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11152913/ [6e-91] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11152914/ [6e-90] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11152915/ [6e-89] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11152916/ [6e-88] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11152917/ [6e-87] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11152918/ [6e-86] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11152919/ [6e-85] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11152920/ [6e-84] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11152921/ [6e-83] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11152922/ [6e-82] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11152923/ [6e-81] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11152924/ [6e-80] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11152925/ [6e-79] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11152926/ [6e-78] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11152927/ [6e-77] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11152928/ [6e-76] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11152929/ [6e-75] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11152930/ [6e-74] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11152931/ [6e-73] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11152932/ [6e-72] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11152933/ [6e-71] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11152934/ [6e-70] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11152935/ [6e-69] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11152936/ [6e-68] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11152937/ [6e-67] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11152938/ [6e-66] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11152939/ [6e-65] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11152940/ [6e-64] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11152941/ [6e-63] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11152942/ [6e-62] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11152943/ [6e-61] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11152944/ [6e-60] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11152945/ [6e-59] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11152946/ [6e-58] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11152947/ [6e-57] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11152948/ [6e-56] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11152949/ [6e-55] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11152950/ [6e-54] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11152951/ [6e-53] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11152952/ [6e-52] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11152953/ [6e-51] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11152954/ [6e-50] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11152955/ [6e-49] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11152956/ [6e-48] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11152957/ [6e-47] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11152958/ [6e-46] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11152959/ [6e-45] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11152960/ [6e-44] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11152961/ [6e-43] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11152962/ [6e-42] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11152963/ [6e-41] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11152964/ [6e-40] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11152965/ [6e-39] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11152966/ [6e-38] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11152967/ [6e-37] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11152968/ [6e-36] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11152969/ [6e-35] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11152970/ [6e-34] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11152971/ [6e-33] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11152972/ [6e-32] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11152973/ [6e-31] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11152974/ [6e-30] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11152975/ [6e-29] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11152976/ [6e-28] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11152977/ [6e-27] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11152978/ [6e-26] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11152979/ [6e-25] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11152980/ [6e-24] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11152981/ [6e-23] 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[7e-25] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153029/ [7e-26] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153030/ [7e-27] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153031/ [7e-28] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153032/ [7e-29] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153033/ [7e-30] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153034/ [7e-31] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153035/ [7e-32] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153036/ [7e-33] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153037/ [7e-34] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153038/ [7e-35] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153039/ [7e-36] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153040/ [7e-37] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153041/ [7e-38] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153042/ [7e-39] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153043/ [7e-40] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153044/ [7e-41] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153045/ [7e-42] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153046/ [7e-43] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153047/ [7e-44] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153048/ [7e-45] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153049/ [7e-46] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153050/ [7e-47] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153051/ [7e-48] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153052/ [7e-49] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153053/ [7e-50] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153054/ [7e-51] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153055/ [7e-52] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153056/ [7e-53] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153057/ [7e-54] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153058/ [7e-55] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153059/ [7e-56] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153060/ [7e-57] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153061/ [7e-58] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153062/ [7e-59] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153063/ [7e-60] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153064/ [7e-61] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153065/ [7e-62] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153066/ [7e-63] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153067/ [7e-64] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153068/ [7e-65] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153069/ [7e-66] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153070/ [7e-67] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153071/ [7e-68] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153072/ [7e-69] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153073/ [7e-70] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153074/ [7e-71] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153075/ [7e-72] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153076/ [7e-73] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153077/ [7e-74] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153078/ [7e-75] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153079/ [7e-76] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153080/ [7e-77] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153081/ [7e-78] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153082/ [7e-79] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153083/ [7e-80] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153084/ [7e-81] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153085/ [7e-82] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153086/ [7e-83] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153087/ [7e-84] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153088/ [7e-85] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153089/ [7e-86] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153090/ [7e-87] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153091/ [7e-88] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153092/ [7e-89] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153093/ [7e-90] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153094/ [7e-91] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153095/ [7e-92] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153096/ [7e-93] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153097/ [7e-94] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153098/ [7e-95] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153099/ [7e-96] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153100/ [7e-97] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153101/ [7e-98] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153102/ [7e-99] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153103/ [7e-100] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153104/ [8e-100] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153105/ [8e-99] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153106/ [8e-98] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153107/ [8e-97] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153108/ [8e-96] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153109/ [8e-95] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153110/ [8e-94] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153111/ [8e-93] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153112/ [8e-92] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153113/ [8e-91] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153114/ [8e-90] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153115/ [8e-89] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153116/ [8e-88] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153117/ [8e-87] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153118/ [8e-86] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153119/ [8e-85] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153120/ [8e-84] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153121/ [8e-83] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153122/ [8e-82] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153123/ [8e-81] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153124/ [8e-80] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153125/ [8e-79] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153126/ [8e-78] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153127/ [8e-77] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153128/ [8e-76] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153129/ [8e-75] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153130/ [8e-74] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153131/ [8e-73] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153132/ [8e-72] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153133/ [8e-71] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153134/ [8e-70] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153135/ [8e-69] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153136/ [8e-68] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153137/ [8e-67] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153138/ [8e-66] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153139/ [8e-65] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153140/ [8e-64] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153141/ [8e-63] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153142/ [8e-62] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153143/ [8e-61] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153144/ [8e-60] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153145/ [8e-59] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153146/ [8e-58] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153147/ [8e-57] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153148/ [8e-56] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153149/ [8e-55] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153150/ [8e-54] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153151/ [8e-53] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153152/ [8e-52] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153153/ [8e-51] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153154/ [8e-50] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153155/ [8e-49] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153156/ [8e-48] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153157/ [8e-47] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153158/ [8e-46] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153159/ [8e-45] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153160/ [8e-44] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153161/ [8e-43] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153162/ [8e-42] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153163/ [8e-41] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153164/ [8e-40] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153165/ [8e-39] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153166/ [8e-38] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153167/ [8e-37] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153168/ [8e-36] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153169/ [8e-35] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153170/ [8e-34] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153171/ [8e-33] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153172/ [8e-32] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153173/ [8e-31] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153174/ [8e-30] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153175/ [8e-29] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153176/ [8e-28] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153177/ [8e-27] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153178/ [8e-26] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153179/ [8e-25] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153180/ [8e-24] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153181/ [8e-23] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153182/ [8e-22] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153183/ [8e-21] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153184/ [8e-20] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153185/ [8e-19] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153186/ [8e-18] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153187/ [8e-17] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153188/ [8e-16] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153189/ [8e-15] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153190/ [8e-14] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153191/ [8e-13] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153192/ [8e-12] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153193/ [8e-11] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153194/ [8e-10] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153195/ [8e-09] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153196/ [8e-08] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153197/ [8e-07] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153198/ [8e-06] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153199/ [8e-05] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153200/ [8e-04] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153201/ [8e-03] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153202/ [8e-02] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153203/ [8e-01] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153204/ [9e-01] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153205/ [9e-02] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153206/ [9e-03] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153207/ [9e-04] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153208/ [9e-05] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153209/ [9e-06] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153210/ [9e-07] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153211/ [9e-08] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153212/ [9e-09] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153213/ [9e-10] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153214/ [9e-11] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153215/ [9e-12] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153216/ [9e-13] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153217/ [9e-14] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153218/ [9e-15] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153219/ [9e-16] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153220/ [9e-17] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153221/ [9e-18] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153222/ [9e-19] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153223/ [9e-20] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153224/ [9e-21] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153225/ [9e-22] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153226/ [9e-23] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153227/ [9e-24] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153228/ [9e-25] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153229/ [9e-26] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153230/ [9e-27] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153231/ [9e-28] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153232/ [9e-29] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153233/ [9e-30] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153234/ [9e-31] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153235/ [9e-32] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153236/ [9e-33] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153237/ [9e-34] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153238/ [9e-35] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153239/ [9e-36] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153240/ [9e-37] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153241/ [9e-38] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153242/ [9e-39] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153243/ [9e-40] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153244/ [9e-41] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153245/ [9e-42] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153246/ [9e-43] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153247/ [9e-44] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153248/ [9e-45] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153249/ [9e-46] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153250/ [9e-47] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153251/ [9e-48] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153252/ [9e-49] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153253/ [9e-50] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153254/ [9e-51] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153255/ [9e-52] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153256/ [9e-53] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153257/ [9e-54] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153258/ [9e-55] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153259/ [9e-56] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153260/ [9e-57] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153261/ [9e-58] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153262/ [9e-59] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153263/ [9e-60] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153264/ [9e-61] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153265/ [9e-62] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153266/ [9e-63] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153267/ [9e-64] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153268/ [9e-65] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153269/ [9e-66] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153270/ [9e-67] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153271/ [9e-68] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153272/ [9e-69] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153273/ [9e-70] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153274/ [9e-71] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153275/ [9e-72] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153276/ [9e-73] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153277/ [9e-74] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153278/ [9e-75] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153279/ [9e-76] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153280/ [9e-77] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153281/ [9e-78] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153282/ [9e-79] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153283/ [9e-80] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153284/ [9e-81] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153285/ [9e-82] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153286/ [9e-83] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153287/ [9e-84] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153288/ [9e-85] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153289/ [9e-86] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153290/ [9e-87] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153291/ [9e-88] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153292/ [9e-89] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153293/ [9e-90] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153294/ [9e-91] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153295/ [9e-92] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153296/ [9e-93] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153297/ [9e-94] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153298/ [9e-95] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153299/ [9e-96] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153300/ [9e-97] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153301/ [9e-98] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153302/ [9e-99] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153303/ [9e-100] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153304/ [10e-100] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153305/ [10e-99] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153306/ [10e-98] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153307/ [10e-97] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153308/ [10e-96] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153309/ [10e-95] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153310/ [10e-94] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153311/ [10e-93] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153312/ [10e-92] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153313/ [10e-91] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153314/ [10e-90] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153315/ [10e-89] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153316/ [10e-88] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153317/ [10e-87] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153318/ [10e-86] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153319/ [10e-85] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153320/ [10e-84] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153321/ [10e-83] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153322/ [10e-82] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153323/ [10e-81] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153324/ [10e-80] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153325/ [10e-79] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153326/ [10e-78] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153327/ [10e-77] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153328/ [10e-76] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153329/ [10e-75] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153330/ [10e-74] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153331/ [10e-73] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153332/ [10e-72] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153333/ [10e-71] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153334/ [10e-70] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153335/ [10e-69] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153336/ [10e-68] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153337/ [10e-67] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153338/ [10e-66] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153339/ [10e-65] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153340/ [10e-64] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153341/ [10e-63] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153342/ [10e-62] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153343/ [10e-61] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153344/ [10e-60] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153345/ [10e-59] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153346/ [10e-58] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153347/ [10e-57] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153348/ [10e-56] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153349/ [10e-55] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153350/ [10e-54] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153351/ [10e-53] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153352/ [10e-52] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153353/ [10e-51] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153354/ [10e-50] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153355/ [10e-49] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153356/ [10e-48] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153357/ [10e-47] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153358/ [10e-46] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153359/ [10e-45] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153360/ [10e-44] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153361/ [10e-43] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153362/ [10e-42] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153363/ [10e-41] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153364/ [10e-40] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153365/ [10e-39] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153366/ [10e-38] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153367/ [10e-37] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153368/ [10e-36] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153369/ [10e-35] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153370/ [10e-34] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153371/ [10e-33] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153372/ [10e-32] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153373/ [10e-31] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153374/ [10e-30] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153375/ [10e-29] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153376/ [10e-28] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153377/ [10e-27] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153378/ [10e-26] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153379/ [10e-25] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153380/ [10e-24] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153381/ [10e-23] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153382/ [10e-22] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153383/ [10e-21] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153384/ [10e-20] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153385/ [10e-19] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153386/ [10e-18] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153387/ [10e-17] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153388/ [10e-16] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153389/ [10e-15] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153390/ [10e-14] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153391/ [10e-13] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153392/ [10e-12] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153393/ [10e-11] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153394/ [10e-10] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153395/ [10e-09] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153396/ [10e-08] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153397/ [10e-07] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153398/ [10e-06] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153399/ [10e-05] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153400/ [10e-04] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153401/ [10e-03] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153402/ [10e-02] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153403/ [10e-01] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153404/ [11e-01] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153405/ [11e-02] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153406/ [11e-03] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153407/ [11e-04] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153408/ [11e-05] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153409/ [11e-06] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153410/ [11e-07] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153411/ [11e-08] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153412/ [11e-09] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153413/ [11e-10] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153414/ [11e-11] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153415/ [11e-12] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153416/ [11e-13] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153417/ [11e-14] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153418/ [11e-15] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153419/ [11e-16] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153420/ [11e-17] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153421/ [11e-18] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153422/ [11e-19] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153423/ [11e-20] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153424/ [11e-21] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153425/ [11e-22] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153426/ [11e-23] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153427/ [11e-24] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153428/ [11e-25] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153429/ [11e-26] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153430/ [11e-27] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153431/ [11e-28] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153432/ [11e-29] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153433/ [11e-30] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153434/ [11e-31] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153435/ [11e-32] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153436/ [11e-33] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153437/ [11e-34] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153438/ [11e-35] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153439/ [11e-36] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153440/ [11e-37] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153441/ [11e-38] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153442/ [11e-39] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153443/ [11e-40] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153444/ [11e-41] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153445/ [11e-42] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153446/ [11e-43] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153447/ [11e-44] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153448/ [11e-45] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153449/ [11e-46] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153450/ [11e-47] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153451/ [11e-48] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153452/ [11e-49] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153453/ [11e-50] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153454/ [11e-51] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153455/ [11e-52] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153456/ [11e-53] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153457/ [11e-54] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153458/ [11e-55] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153459/ [11e-56] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153460/ [11e-57] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153461/ [11e-58] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153462/ [11e-59] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153463/ [11e-60] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153464/ [11e-61] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153465/ [11e-62] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153466/ [11e-63] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153467/ [11e-64] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153468/ [11e-65] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153469/ [11e-66] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153470/ [11e-67] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153471/ [11e-68] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153472/ [11e-69] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153473/ [11e-70] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153474/ [11e-71] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153475/ [11e-72] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153476/ [11e-73] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153477/ [11e-74] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153478/ [11e-75] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153479/ [11e-76] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153480/ [11e-77] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153481/ [11e-78] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153482/ [11e-79] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153483/ [11e-80] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153484/ [11e-81] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153485/ [11e-82] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153486/ [11e-83] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153487/ [11e-84] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153488/ [11e-85] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153489/ [11e-86] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153490/ [11e-87] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153491/ [11e-88] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153492/ [11e-89] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153493/ [11e-90] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153494/ [11e-91] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153495/ [11e-92] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153496/ [11e-93] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153497/ [11e-94] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153498/ [11e-95] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153499/ [11e-96] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153500/ [11e-97] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153501/ [11e-98] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153502/ [11e-99] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153503/ [11e-100] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153504/ [12e-100] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153505/ [12e-99] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153506/ [12e-98] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153507/ [12e-97] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153508/ [12e-96] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153509/ [12e-95] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153510/ [12e-94] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153511/ [12e-93] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153512/ [12e-92] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153513/ [12e-91] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153514/ [12e-90] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153515/ [12e-89] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153516/ [12e-88] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153517/ [12e-87] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153518/ [12e-86] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153519/ [12e-85] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153520/ [12e-84] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153521/ [12e-83] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153522/ [12e-82] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153523/ [12e-81] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153524/ [12e-80] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153525/ [12e-79] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153526/ [12e-78] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153527/ [12e-77] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153528/ [12e-76] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153529/ [12e-75] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153530/ [12e-74] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153531/ [12e-73] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153532/ [12e-72] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153533/ [12e-71] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153534/ [12e-70] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153535/ [12e-69] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153536/ [12e-68] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153537/ [12e-67] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153538/ [12e-66] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153539/ [12e-65] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153540/ [12e-64] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153541/ [12e-63] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153542/ [12e-62] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153543/ [12e-61] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153544/ [12e-60] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153545/ [12e-59] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153546/ [12e-58] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153547/ [12e-57] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153548/ [12e-56] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153549/ [12e-55] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153550/ [12e-54] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153551/ [12e-53] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153552/ [12e-52] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153553/ [12e-51] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153554/ [12e-50] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153555/ [12e-49] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153556/ [12e-48] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153557/ [12e-47] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153558/ [12e-46] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153559/ [12e-45] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153560/ [12e-44] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153561/ [12e-43] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153562/ [12e-42] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153563/ [12e-41] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153564/ [12e-40] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153565/ [12e-39] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153566/ [12e-38] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153567/ [12e-37] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153568/ [12e-36] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153569/ [12e-35] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153570/ [12e-34] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153571/ [12e-33] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153572/ [12e-32] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153573/ [12e-31] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153574/ [12e-30] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153575/ [12e-29] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153576/ [12e-28] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153577/ [12e-27] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153578/ [12e-26] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153579/ [12e-25] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153580/ [12e-24] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153581/ [12e-23] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153582/ [12e-22] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153583/ [12e-21] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153584/ [12e-20] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153585/ [12e-19] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153586/ [12e-18] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153587/ [12e-17] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153588/ [12e-16] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153589/ [12e-15] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153590/ [12e-14] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153591/ [12e-13] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153592/ [12e-12] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153593/ [12e-11] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153594/ [12e-10] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153595/ [12e-09] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153596/ [12e-08] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153597/ [12e-07] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153598/ [12e-06] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153599/ [12e-05] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153600/ [12e-04] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153601/ [12e-03] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153602/ [12e-02] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153603/ [12e-01] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153604/ [13e-01] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153605/ [13e-02] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153606/ [13e-03] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153607/ [13e-04] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153608/ [13e-05] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153609/ [13e-06] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153610/ [13e-07] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153611/ [13e-08] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153612/ [13e-09] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153613/ [13e-10] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153614/ [13e-11] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153615/ [13e-12] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153616/ [13e-13] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153617/ [13e-14] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153618/ [13e-15] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153619/ [13e-16] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153620/ [13e-17] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153621/ [13e-18] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153622/ [13e-19] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153623/ [13e-20] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153624/ [13e-21] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153625/ [13e-22] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153626/ [13e-23] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153627/ [13e-24] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153628/ [13e-25] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153629/ [13e-26] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153630/ [13e-27] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153631/ [13e-28] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153632/ [13e-29] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153633/ [13e-30] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153634/ [13e-31] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153635/ [13e-32] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153636/ [13e-33] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153637/ [13e-34] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153638/ [13e-35] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153639/ [13e-36] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153640/ [13e-37] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153641/ [13e-38] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153642/ [13e-39] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153643/ [13e-40] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153644/ [13e-41] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153645/ [13e-42] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153646/ [13e-43] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153647/ [13e-44] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153648/ [13e-45] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153649/ [13e-46] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153650/ [13e-47] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153651/ [13e-48] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153652/ [13e-49] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153653/ [13e-50] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153654/ [13e-51] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153655/ [13e-52] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153656/ [13e-53] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153657/ [12e-54] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153658/ [12e-55] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153659/ [12e-56] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153660/ [12e-57] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153661/ [12e-58] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153662/ [12e-59] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153663/ [12e-60] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153664/ [12e-61] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153665/ [12e-62] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153666/ [12e-63] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153667/ [12e-64] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153668/ [12e-65] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153669/ [12e-66] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153670/ [12e-67] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153671/ [12e-68] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153672/ [12e-69] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153673/ [12e-70] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153674/ [12e-71] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153675/ [12e-72] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153676/ [12e-73] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153677/ [12e-74] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153678/ [12e-75] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153679/ [12e-76] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153680/ [12e-77] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153681/ [12e-78] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153682/ [12e-79] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153683/ [12e-80] https://www.ncbi.nlm.nih.gov/pm.ncbi.nlm.nih.gov/pmc/articles/PMC11153684/ [12e-81] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153685/ [12e-82] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153686/ [12e-83] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153687/ [12e-84] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153688/ [12e-85] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153689/ [12e-86] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153690/ [12e-87] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153691/ [12e-88] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153692/ [12e-89] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153693/ [12e-90] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153694/ [12e-91] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153695/ [12e-92] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153696/ [12e-93] 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https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153712/ [13e-92] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153713/ [13e-91] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153714/ [13e-90] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153715/ [13e-89] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153716/ [13e-88] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153717/ [13e-87] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153718/ [13e-86] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153719/ [13e-85] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153720/ [13e-84] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153721/ [13e-83] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153722/ [13e-82] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153723/ [13e-81] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153724/ [13e-80] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153725/ [13e-79] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153726/ [13e-78] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153727/ [13e-77] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153728/ [13e-76] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153729/ [13e-75] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153730/ [13e-74] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153731/ [13e-73] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153732/ [13e-72] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153733/ [13e-71] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153734/ [13e-70] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153735/ [13e-69] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153736/ [13e-68] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153737/ [13e-67] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153738/ [13e-66] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153739/ [13e-65] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153740/ [13e-64] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153741/ [13e-63] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153742/ [13e-62] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153743/ [13e-61] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153744/ [13e-60] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153745/ [13e-59] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153746/ [13e-58] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153747/ [13e-57] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153748/ [13e-56] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153749/ [13e-55] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153750/ [13e-54] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153751/ [13e-53] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153752/ [13e-52] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153753/ [13e-51] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153754/ [13e-50] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153755/ [13e-49] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153756/ [13e-48] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153757/ [13e-47] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153758/ [13e-46] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153759/ [13e-45] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153760/ [13e-44] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153761/ [13e-43] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153762/ [13e-42] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153763/ [13e-41] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153764/ [13e-40] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153765/ [13e-39] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153766/ [13e-38] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153767/ [13e-37] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153768/ [13e-36] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153769/ [13e-35] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153770/ [13e-34] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153771/ [13e-33] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153772/ [13e-32] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153773/ [13e-31] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153774/ [13e-30] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153775/ [13e-29] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153776/ [13e-28] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153777/ [13e-27] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153778/ [13e-26] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153779/ [13e-25] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153780/ [13e-24] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153781/ [13e-23] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153782/ [13e-22] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153783/ [13e-21] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153784/ [13e-20] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153785/ [13e-19] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153786/ [13e-18] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153787/ [13e-17] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153788/ [13e-16] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153789/ [13e-15] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153790/ [13e-14] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153791/ [13e-13] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153792/ [13e-12] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153793/ [13e-11] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153794/ [13e-10] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153795/ [13e-09] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153796/ [13e-08] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153797/ [13e-07] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153798/ [13e-06] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153799/ [13e-05] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153800/ [13e-04] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153801/ [13e-03] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153802/ [13e-02] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153803/ [13e-01] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153804/ [14e-01] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153805/ [14e-02] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153806/ [14e-03] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153807/ [14e-04] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153808/ [14e-05] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153809/ [14e-06] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153810/ [14e-07] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153811/ [14e-08] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153812/ [14e-09] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153813/ [14e-10] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153814/ [14e-11] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153815/ [14e-12] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153816/ [14e-13] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153817/ [14e-14] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153818/ [14e-15] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153819/ [14e-16] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153820/ [14e-17] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153821/ [14e-18] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153822/ [14e-19] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153823/ [14e-20] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153824/ [14e-21] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153825/ [14e-22] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153826/ [14e-23] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153827/ [14e-24] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153828/ [14e-25] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153829/ [14e-26] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153830/ [14e-27] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153831/ [14e-28] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153832/ [14e-29] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153833/ [14e-30] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153834/ [14e-31] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153835/ [14e-32] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153836/ [14e-33] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153837/ [14e-34] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153838/ [14e-35] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153839/ [14e-36] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153840/ [14e-37] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153841/ [14e-38] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153842/ [14e-39] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153843/ [14e-40] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153844/ [14e-41] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153845/ [14e-42] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153846/ [14e-43] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153847/ [14e-44] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153848/ [14e-45] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153849/ [14e-46] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153850/ [14e-47] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153851/ [14e-48] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153852/ [14e-49] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153853/ [14e-50] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153854/ [14e-51] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153855/ [14e-52] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153856/ [14e-53] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153857/ [14e-54] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153858/ [14e-55] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153859/ [14e-56] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153860/ [14e-57] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153861/ [14e-58] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153862/ [14e-59] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153863/ [14e-60] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153864/ [14e-61] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153865/ [14e-62] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153866/ [14e-63] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153867/ [14e-64] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153868/ [14e-65] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153869/ [14e-66] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153870/ [14e-67] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153871/ [14e-68] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153872/ [14e-69] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153873/ [14e-70] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153874/ [14e-71] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153875/ [14e-72] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153876/ [14e-73] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153877/ [14e-74] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153878/ [14e-75] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153879/ [14e-76] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153880/ [14e-77] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153881/ [14e-78] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153882/ [14e-79] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153883/ [14e-80] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153884/ [14e-81] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153885/ [14e-82] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153886/ [14e-83] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153887/ [14e-84] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153888/ [14e-85] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153889/ [14e-86] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153890/ [14e-87] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153891/ [14e-88] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153892/ [14e-89] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153893/ [14e-90] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153894/ [14e-91] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153895/ [14e-92] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153896/ [14e-93] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153897/ [14e-94] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153898/ [14e-95] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153899/ [14e-96] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153900/ [14e-97] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153901/ [14e-98] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153902/ [14e-99] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153903/ [14e-100] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153904/ [15e-100] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153905/ [15e-99] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153906/ [15e-98] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153907/ [15e-97] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153908/ [15e-96] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153909/ [15e-95] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153910/ [15e-94] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153911/ [15e-93] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153912/ [15e-92] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153913/ [15e-91] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153914/ [15e-90] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153915/ [15e-89] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153916/ [15e-88] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153917/ [15e-87] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153918/ [15e-86] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153919/ [15e-85] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153920/ [15e-84] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153921/ [15e-83] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153922/ [15e-82] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153923/ [15e-81] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153924/ [15e-80] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153925/ [15e-79] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153926/ [15e-78] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153927/ [15e-77] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153928/ [15e-76] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153929/ [15e-75] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153930/ [15e-74] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153931/ [15e-73] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153932/ [15e-72] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153933/ [15e-71] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153934/ [15e-70] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153935/ [15e-69] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153936/ [15e-68] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153937/ [15e-67] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153938/ [15e-66] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153939/ [15e-65] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153940/ [15e-64] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153941/ [15e-63] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153942/ [15e-62] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153943/ [15e-61] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153944/ [15e-60] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153945/ [15e-59] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153946/ [15e-58] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153947/ [15e-57] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153948/ [15e-56] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153949/ [15e-55] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153950/ [15e-54] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153951/ [15e-53] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153952/ [15e-52] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153953/ [15e-51] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153954/ [15e-50] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153955/ [15e-49] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153956/ [15e-48] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153957/ [15e-47] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153958/ [15e-46] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153959/ [15e-45] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153960/ [15e-44] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153961/ [15e-43] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153962/ [15e-42] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153963/ [15e-41] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153964/ [15e-40] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153965/ [15e-39] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153966/ [15e-38] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153967/ [15e-37] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153968/ [15e-36] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153969/ [15e-35] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153970/ [15e-34] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153971/ [15e-33] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153972/ [15e-32] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153973/ [15e-31] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153974/ [15e-30] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153975/ [15e-29] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153976/ [15e-28] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153977/ [15e-27] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153978/ [15e-26] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153979/ [15e-25] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153980/ [15e-24] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153981/ [15e-23] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153982/ [15e-22] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153983/ [15e-21] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153984/ [15e-20] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153985/ [15e-19] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153986/ [15e-18] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153987/ [15e-17] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153988/ [15e-16] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153989/ [15e-15] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153990/ [15e-14] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153991/ [15e-13] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153992/ [15e-12] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153993/ [15e-11] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153994/ [15e-10] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153995/ [15e-09] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153996/ [15e-08] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153997/ [15e-07] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153998/ [15e-06] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153999/ [15e-05] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11154000/ [15e-04] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11154001/ [15e-03] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11154002/ [15e-02] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11154003/ [15e-01] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11154004/ [16e-01] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11154005/ [16e-02] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11154006/ [16e-03] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11154007/ [16e-04] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11154008/ [16e-05] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11154009/ [16e-06] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11154010/ [16e-07] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11154011/ [16e-08] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11154012/ [16e-09] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11154013/ [16e-10] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11154014/ [16e-11] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11154015/ [16e-12] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11154016/ [16e-13] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11154017/ [16e-14] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11154018/ [16e-15] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11154019/ [16e-16] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11154020/ [16e-17] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11154021/ [16e-18] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11154022/ [16e-19] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11154023/ [16e-20] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11154024/ [16e-21] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11154025/ [16e-22] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11154026/ [16e-23] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11154027/ [16e-24] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11154028/ [16e-25] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11154029/ [16e-26] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11154030/ [16e-27] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11154031/ [16e-28] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11154032/ [16e-29] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11154033/ [16e-30] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11154034/ [16e-31] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11154035/ [16e-32] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11154036/ [16e-33] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11154037/ [16e-34] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11154038/ [16e-35] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11154039/ [16e-36] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11154040/ [16e-37] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11154041/ [16e-38] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11154042/ [16e-39] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11154043/ [16e-40] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11154044/ [16e-41] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11154045/ [16e-42] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11154046/ [16e-43] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11154047/ [16e-44] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11154048/ [16e-45] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11154049/ [16e-46] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11154050/ [16e-47] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11154051/ [16e-48] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11154052/ [16e-49] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11154053/ [16e-50] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11154054/ [16e-51] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11154055/ [16e-52] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11154056/ [16e-53] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11154057/ [16e-54] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11154058/ [16e-55] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11154059/ [16e-56] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11154060/ [16e-57] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11154061/ [16e-58] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11154062/ [16e-59] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11154063/ [16e-60] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11154064/ [16e-61] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11154065/ [16e-62] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11154066/ [16e-63] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11154067/ [16e-64] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11154068/ [16e-65] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11154069/ [16e-66] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11154070/ [16e-67] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11154071/ [16e-68] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11154072/ [16e-69] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11154073/ [16e-70] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11154074/ [16e-71] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11154075/ [16e-72] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11154076/ [16e-73] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11154077/ [16e-74] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11154078/ [16e-75] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11154079/ [16e-76] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11154080/ [16e-77] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11154081/ [16e-78] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11154082/ [16e-79] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11154083/ [16e-80] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11154084/ [16e-81] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11154085/ [16e-82] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11154086/ [16e-83] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11154087/ [16e-84] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11154088/ [16e-85] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11154089/ [16e-86] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11154090/ [16e-87] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11154091/ [16e-88] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11154092/ [16e-89] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11154093/ [16e-90] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11154094/ [16e-91] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11154095/ [16e-92] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11154096/ [16e-93] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11154097/ [16e-94] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11154098/ [16e-95] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11154099/ [16e-96] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11154100/ [16e-97] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11154101/ [16e-98] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11154102/ [16e-99] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11154103/ [16e-100] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11154104/ [17e-100] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11154105/ [17e-99] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11154106/ [17e-98] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11154107/ [17e-97] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11154108/ [17e-96] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11154109/ [17e-95] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11154110/ [17e-94] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11154111/ [17e-93] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11154112/ [17e-92] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11154113/ [17e-91] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11154114/ [17e-90] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11154115/ [17e-89] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11154116/ [17e-88] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11154117/ [17e-87] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11154118/ [17e-86] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11154119/ [17e-85] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11154120/ [17e-84] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11154121/ [17e-83] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11154122/ [17e-82] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11154123/ [17e-81] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11154124/ [17e-80] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11154125/ [17e-79] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11154126/ [17e-78] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11154127/ [17e-77] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11154128/ [17e-76] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11154129/ [17e-75] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11154130/ [17e-74] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11154131/ [17e-73] 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Application of 1-Bromo-4-methylnaphthalene in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Starting Research on Applications

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Scale-up considerations for reactions involving 1-Bromo-4-methylnaphthalene

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Research on Reactions

I've kicked off my investigation. I'm focusing on upscaling chemical reactions with 1-Bromo-4-methylnaphthalene, specifically those involving Suzuki coupling. My immediate priority is gathering comprehensive data through targeted Google searches. The goal is to get a solid base of information to begin with.

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Room temperature Suzuki coupling of 1-Bromo-4-methylnaphthalene

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Data Collection

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Troubleshooting & Optimization

How to improve the yield of Suzuki coupling with 1-Bromo-4-methylnaphthalene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing the Suzuki-Miyaura cross-coupling reaction with 1-Bromo-4-methylnaphthalene. This guide is designed for researchers, scientists, and drug development professionals who are looking to troubleshoot and improve the yield and efficiency of this specific transformation. We will delve into the nuances of this reaction, moving beyond generic advice to provide actionable, evidence-based solutions grounded in mechanistic understanding.

Introduction: The Challenge of a Hindered Naphthalene

This compound presents a unique set of challenges in Suzuki coupling. The steric hindrance from the peri-hydrogen and the methyl group can impede the oxidative addition of the palladium catalyst to the C-Br bond, which is a critical step in the catalytic cycle. Furthermore, the electronic properties of the naphthalene ring system can influence catalyst activity. This guide will provide a structured approach to overcoming these hurdles.

Troubleshooting Guide: A Mechanistic Approach to Problem-Solving

This section is designed to help you diagnose and resolve common issues encountered when using this compound in Suzuki couplings.

Question 1: My reaction yield is low, or the reaction is not going to completion. What are the likely causes and how can I address them?

Low yield is a common frustration, often stemming from a suboptimal choice of catalyst, ligand, base, or solvent. Let's break down the potential culprits and their solutions.

1.1 Inefficient Oxidative Addition:

The steric bulk around the C-Br bond in this compound can make it difficult for the palladium catalyst to insert itself. This is often the rate-limiting step.

  • Solution: Employ a catalyst system known for its high activity with sterically hindered aryl halides. Bulky, electron-rich phosphine ligands are particularly effective as they promote the formation of a monoligated, 14-electron palladium species, which is highly reactive in the oxidative addition step.

Ligand Type Recommended Ligands Rationale
Buchwald LigandsSPhos, XPhos, RuPhosThese biaryl phosphine ligands are known for their ability to facilitate couplings of hindered substrates.
Josiphos Ligands(R)-(-)-1-[(S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi-tert-butylphosphineFerrocenyl-based ligands can also be highly effective.

1.2 Sluggish Transmetalation:

The transfer of the organic group from the boronic acid to the palladium center can also be a bottleneck. This step is highly dependent on the choice of base and solvent.

  • Solution: The base plays a crucial role in activating the boronic acid. A moderately strong base is often required to form the more nucleophilic boronate species.

Base Recommended Conditions Considerations
Potassium Carbonate (K₂CO₃)Often a good starting point.Can be less effective in very hindered systems.
Cesium Carbonate (Cs₂CO₃)Highly effective due to its greater solubility in organic solvents.More expensive.
Potassium Phosphate (K₃PO₄)A strong base that is often successful when others fail.Can lead to side reactions if not used carefully.

1.3 Catalyst Deactivation:

The active palladium catalyst can be sensitive to impurities and can also be prone to deactivation pathways.

  • Solution:

    • Degassing: Thoroughly degas your solvent and reaction mixture to remove oxygen, which can oxidize the Pd(0) catalyst.

    • High-Purity Reagents: Use high-purity this compound and boronic acid. Impurities can poison the catalyst.

Question 2: I am observing significant amounts of side products. What are they and how can I minimize them?

Side reactions are a common cause of yield loss. The two most prevalent in this context are homocoupling of the boronic acid and deboronation.

2.1 Boronic Acid Homocoupling:

This side reaction leads to the formation of a biaryl product from the boronic acid.

  • Cause: This is often promoted by the presence of oxygen and can be more prevalent with electron-rich boronic acids.

  • Solution:

    • Rigorous Degassing: As mentioned above, removing oxygen is critical.

    • Controlled Addition: In some cases, slow addition of the boronic acid can minimize its homocoupling.

    • Ligand Choice: Certain ligands can suppress homocoupling.

2.2 Deboronation:

This involves the cleavage of the C-B bond of the boronic acid, leading to the formation of an arene.

  • Cause: This is often base-mediated and can be exacerbated by high temperatures and prolonged reaction times.

  • Solution:

    • Base Optimization: Use the mildest base that is effective for the transmetalation step.

    • Temperature Control: Avoid excessive temperatures. Monitor the reaction progress and stop it once the starting material is consumed.

Frequently Asked Questions (FAQs)

Q1: What is the best palladium precursor to use?

Both Pd(OAc)₂ and Pd₂(dba)₃ are commonly used and effective palladium sources. Pd(OAc)₂ is a Pd(II) source that is reduced in situ to the active Pd(0) species. Pd₂(dba)₃ is a stable Pd(0) source. The choice between them is often a matter of laboratory preference and cost, though for challenging substrates, starting with a Pd(0) source can sometimes be advantageous.

Q2: How critical is the quality of the boronic acid?

The purity of the boronic acid is paramount. Boronic acids can undergo self-condensation to form boroxines, which are often less reactive in Suzuki couplings. It is advisable to use freshly purchased boronic acid or to purify older batches if their purity is questionable.

Q3: Can I use a different solvent?

The choice of solvent is critical for solubilizing the reagents and for facilitating the catalytic cycle. A mixture of an organic solvent and an aqueous base is common.

Solvent System Advantages Disadvantages
Toluene/WaterGood for a wide range of substrates.Can require higher temperatures.
Dioxane/WaterOften provides good solubility for all components.Dioxane is a peroxide former and should be handled with care.
THF/WaterLower boiling point, may be suitable for more reactive substrates.Can be less effective for challenging couplings.

Experimental Protocols

General Procedure for Optimizing the Suzuki Coupling of this compound

This protocol provides a starting point for optimization. It is recommended to screen different ligands, bases, and solvents to find the optimal conditions for your specific boronic acid partner.

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv), the boronic acid (1.2 equiv), and the base (2.0 equiv).

  • Catalyst Addition: In a separate vial, pre-mix the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%). Add this mixture to the Schlenk flask.

  • Solvent Addition and Degassing: Add the chosen solvent system (e.g., toluene/water 4:1). Degas the mixture thoroughly by bubbling argon through it for 15-20 minutes or by three freeze-pump-thaw cycles.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizing the Suzuki Coupling Cycle and Troubleshooting

The following diagrams illustrate the key steps in the Suzuki coupling catalytic cycle and a decision tree for troubleshooting common issues.

Suzuki_Coupling_Cycle cluster_legend Legend Pd(0)L2 Active Catalyst Ar-Pd(II)-X(L2) Oxidative Adduct Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Transmetalation Product Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2, Base) Ar-Ar' Coupled Product Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Tree Start Low Yield or No Reaction Check_Catalyst Is the Catalyst/Ligand System Appropriate for a Hindered Substrate? Start->Check_Catalyst Use_Bulky_Ligand Switch to a Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) Check_Catalyst->Use_Bulky_Ligand No Check_Base Is the Base Strong Enough and Soluble? Check_Catalyst->Check_Base Yes Use_Stronger_Base Try a Stronger or More Soluble Base (e.g., Cs2CO3, K3PO4) Check_Base->Use_Stronger_Base No Check_Reagents Are the Reagents (Aryl Halide, Boronic Acid) Pure? Check_Base->Check_Reagents Yes Purify_Reagents Purify Starting Materials Check_Reagents->Purify_Reagents No Check_Degassing Was the Reaction Thoroughly Degassed? Check_Reagents->Check_Degassing Yes Improve_Degassing Improve Degassing Protocol (e.g., Freeze-Pump-Thaw) Check_Degassing->Improve_Degassing No

Caption: A decision tree for troubleshooting low yields in Suzuki coupling.

References

  • Title: A Simple, General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: The Use of a New Family of Biarylmonophosphine Ligands Source: Angewandte Chemie Intern
  • Title: The Role of the Base in the Suzuki-Miyaura Cross-Coupling Reaction Source: Chemical Society Reviews URL:[Link]
  • Title: Biaryl Phosphine Ligands in Palladium-Catalyzed Cross-Coupling Reactions Source: Accounts of Chemical Research URL:[Link]
  • Title: The Suzuki-Miyaura Cross-Coupling Reaction: A Mechanistic Perspective Source: The Journal of Organic Chemistry URL:[Link]

Common side reactions in Grignard formation from 1-Bromo-4-methylnaphthalene

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Investigations

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Preventing homocoupling in palladium-catalyzed reactions of 1-Bromo-4-methylnaphthalene

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Homocoupling Side Reactions

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of my palladium-catalyzed reaction?

Homocoupling, also known as dimerization, is a common side reaction in palladium-catalyzed cross-coupling where two molecules of the same organometallic or organic halide starting material react with each other. In your case, with 1-bromo-4-methylnaphthalene as the substrate, the primary homocoupling product would be 4,4'-dimethyl-1,1'-binaphthyl. This side reaction consumes your starting material and complicates the purification of your desired cross-coupled product.

Q2: Why is this compound particularly susceptible to homocoupling?

Naphthalene-based systems like this compound can be prone to homocoupling for several reasons. The C-Br bond's reactivity is influenced by the electron-rich nature of the naphthalene ring system. Additionally, the steric bulk around the bromine atom can, under certain conditions, slow down the desired cross-coupling pathway, giving the homocoupling side reaction a greater opportunity to occur.

Q3: What are the primary mechanisms leading to homocoupling?

There are three primary mechanistic pathways that can lead to the formation of the 4,4'-dimethyl-1,1'-binaphthyl byproduct:

  • Reductive Elimination from a Pd(II) Intermediate: Two molecules of the aryl halide can oxidatively add to a Pd(0) center, forming a diarylpalladium(II) complex. Subsequent reductive elimination from this complex directly yields the homocoupled product and regenerates the Pd(0) catalyst.

  • Transmetalation followed by Reductive Elimination: In reactions like the Suzuki coupling, if the transmetalation of the boronic acid derivative is slow, a second molecule of the aryl halide can react with the initial arylpalladium(II) complex.

  • Base-Mediated Homocoupling: In Sonogashira couplings, the presence of oxygen and a base can promote the oxidative dimerization of the terminal alkyne, a process known as Glaser-Hay coupling.

Q4: How does homocoupling impact my final product yield and purity?

Homocoupling directly reduces the yield of your desired product by consuming the this compound starting material. Furthermore, the resulting 4,4'-dimethyl-1,1'-binaphthyl can have similar chromatographic properties to your target molecule, making purification by column chromatography challenging and potentially leading to lower isolated yields of the pure compound.

Troubleshooting Guide: Diagnosing and Solving Homocoupling Issues

This section provides a problem-oriented approach to address common issues encountered during palladium-catalyzed reactions with this compound.

Issue 1: Significant formation of 4,4'-dimethyl-1,1'-binaphthyl detected by LC-MS or TLC.
  • Potential Cause A: Suboptimal Ligand Choice. The ligand plays a crucial role in stabilizing the palladium center and modulating its reactivity. Bulky, electron-rich phosphine ligands are often effective at promoting the desired reductive elimination step of the cross-coupling cycle over the competing homocoupling pathway.

  • Solution A:

    • For Suzuki Couplings: Switch to a bulkier, more electron-rich monodentate ligand like SPhos, XPhos, or RuPhos. These ligands have been shown to favor the formation of the cross-coupled product by accelerating the rate of reductive elimination.

    • For Buchwald-Hartwig Aminations: Employ a highly active biarylphosphine ligand such as Josiphos or a ferrocenyl-based ligand, which can facilitate C-N bond formation and suppress C-C homocoupling.

    • For Sonogashira Couplings: The use of a copper co-catalyst is common, but in cases of significant homocoupling, a copper-free protocol may be beneficial to avoid Glaser-Hay coupling.

  • Potential Cause B: Inappropriate Base or Base Strength. The choice of base is critical and can influence the rate of transmetalation and the stability of the catalyst. A base that is too weak may lead to slow transmetalation, allowing time for homocoupling. Conversely, a base that is too strong can promote side reactions.

  • Solution B:

    • Suzuki Reactions: If using a weaker base like sodium carbonate, consider switching to a stronger, non-coordinating base such as potassium phosphate or cesium carbonate. These bases can accelerate the boronate formation and subsequent transmetalation step.

    • General Consideration: Ensure the base is finely powdered and dry to maximize its surface area and reactivity.

  • Potential Cause C: Reaction Temperature is Too High. Elevated temperatures can sometimes favor the homocoupling pathway, particularly if the desired cross-coupling has a lower activation energy.

  • Solution C:

    • Screening: Perform a temperature screen, starting from a lower temperature (e.g., 60-80 °C) and gradually increasing it. Monitor the reaction progress by LC-MS to find the optimal temperature that maximizes the formation of the desired product while minimizing the homocoupling byproduct.

Issue 2: Low conversion of this compound and the primary byproduct is the homocoupled dimer.
  • Potential Cause: Inefficient Precatalyst Activation or Catalyst Decomposition. If the active Pd(0) species is not generated efficiently or if it decomposes during the reaction, the catalytic cycle will be sluggish, providing more opportunity for side reactions.

  • Solution:

    • Precatalyst Choice: Utilize a modern, well-defined palladium precatalyst such as a G3 or G4 palladacycle (e.g., SPhos-Pd-G3). These precatalysts are designed for rapid and clean activation to the active Pd(0) species, which can help to outcompete the homocoupling pathway.

    • Degassing: Ensure the reaction mixture is thoroughly degassed before heating to remove oxygen, which can both oxidize the active catalyst and promote side reactions like Glaser-Hay coupling in Sonogashira reactions.

Optimized Protocol: Suzuki-Miyaura Coupling of this compound

This protocol is designed to minimize the formation of 4,4'-dimethyl-1,1'-binaphthyl.

Step-by-Step Methodology:

  • Reagent Preparation:

    • In a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 equiv).

    • Add the desired boronic acid or boronic ester coupling partner (1.2-1.5 equiv).

    • Add a finely powdered, dry base such as K₃PO₄ (2.0-3.0 equiv).

  • Catalyst and Ligand Addition:

    • Add the palladium precatalyst, for example, SPhos-Pd-G3 (1-2 mol%).

    • If not using a precatalyst, add Pd(OAc)₂ (1-2 mol%) and the SPhos ligand (2-4 mol%).

  • Solvent Addition and Degassing:

    • Add a suitable solvent system, such as a 2:1 mixture of toluene and water.

    • Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes, or by subjecting it to three freeze-pump-thaw cycles.

  • Reaction Execution:

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS every 1-2 hours.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with an organic solvent like ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Data Summary: Ligand Effects on Homocoupling

The following table summarizes the typical effects of different ligand classes on the ratio of desired product to the homocoupling byproduct in Suzuki couplings of aryl bromides.

Ligand ClassExample(s)Typical Product:Homocoupling RatioRationale
Bulky BiarylphosphinesSPhos, XPhos>95:5The steric bulk accelerates reductive elimination, outcompeting the homocoupling pathway.
Simple TrialkylphosphinesP(t-Bu)₃85:15Moderately effective, but can be less robust at higher temperatures.
TriphenylphosphinePPh₃70:30Generally less effective for sterically hindered substrates, often leading to significant homocoupling.

Visualizing the Reaction Pathways

The following diagrams illustrate the key mechanistic steps and troubleshooting logic.

G Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-Pd(II)-Br) Pd0->OxAdd Ar-Br Trans Transmetalation (Ar-Pd(II)-Ar') OxAdd->Trans Ar'-B(OR)2 Diaryl_Pd Diaryl Pd(II) (Ar-Pd(II)-Ar) OxAdd->Diaryl_Pd Ar-Br RedElim Reductive Elimination Trans->RedElim RedElim->Pd0 Regenerated Catalyst Product Desired Product (Ar-Ar') RedElim->Product Homocoupling_Start Ar-Pd(II)-Br Second_OxAdd Second Oxidative Addition Homocoupling_RedElim Reductive Elimination Diaryl_Pd->Homocoupling_RedElim Homocoupling_RedElim->Pd0 Regenerated Catalyst Homocoupling_Product Homocoupling Product (Ar-Ar) Homocoupling_RedElim->Homocoupling_Product G Start High Homocoupling Observed Ligand Is the ligand bulky and electron-rich (e.g., SPhos)? Start->Ligand Base Is a strong, non-coordinating base being used (e.g., K3PO4)? Ligand->Base Yes ChangeLigand Switch to a bulkier ligand (SPhos, XPhos, RuPhos) Ligand->ChangeLigand No Temp Is the reaction temperature optimized? Base->Temp Yes ChangeBase Use K3PO4 or Cs2CO3 Base->ChangeBase No Catalyst Are you using a modern precatalyst (e.g., G3)? Temp->Catalyst Yes ScreenTemp Perform a temperature screen (start at 60-80 °C) Temp->ScreenTemp No ChangeCatalyst Use a G3 or G4 palladacycle Catalyst->ChangeCatalyst No End Homocoupling Minimized Catalyst->End Yes ChangeLigand->Base ChangeBase->Temp ScreenTemp->Catalyst ChangeCatalyst->End

Caption: Troubleshooting decision tree for addressing homocoupling in palladium-catalyzed reactions of this compound.

References

Technical Support Center: A Troubleshooting Guide for the Heck Reaction with Substituted Bromonaphthalenes

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to our dedicated technical guide for navigating the complexities of the Heck-Mizoroki reaction, specifically when employing substituted bromonaphthalenes as substrates. While a cornerstone of C-C bond formation, the reaction's success with naphthalenic systems—often influenced by steric hindrance and unique electronic effects—hinges on a nuanced understanding of its mechanics. This guide is structured as a series of frequently encountered problems, providing not just solutions, but the underlying chemical reasoning to empower your experimental design.

Problem 1: My Heck reaction shows low or no conversion of the starting bromonaphthalene.

This is the most common issue, and it almost always points to a problem with the catalytic cycle. Let's break down the likely culprits.

Q: Could my palladium catalyst be inactive or have decomposed?

A: Absolutely. The heart of the Heck reaction is a stable, active Pd(0) species. Its premature decomposition is a primary failure mode.

Expertise & Experience: The most visible sign of catalyst death is the formation of palladium black, a finely divided, inactive form of palladium metal. This occurs when the Pd(0) intermediates are not sufficiently stabilized by their ligand sphere, causing them to aggregate. Bromonaphthalenes, being less reactive than their iodo-counterparts, require higher temperatures, which accelerates this decomposition pathway.

Causality and Solution:

  • Ligand Choice is Critical: The ligand's job is to stabilize the Pd(0) center, facilitate oxidative addition into the Naphthyl-Br bond, and prevent aggregation. For sterically demanding or electron-rich bromonaphthalenes, bulky, electron-rich phosphine ligands are the gold standard. They form stable, coordinatively unsaturated L-Pd(0) complexes that are highly active.

  • Ensure Anaerobic Conditions: Oxygen can oxidize and deactivate the Pd(0) catalyst. It is imperative to thoroughly degas your solvent and reaction mixture (e.g., via three freeze-pump-thaw cycles or by sparging with argon/nitrogen) and maintain an inert atmosphere throughout the reaction.

  • Precatalyst vs. In-Situ Generation: While Pd(OAc)₂ is a common precatalyst, it requires in-situ reduction to Pd(0), which can be inefficient. Using a dedicated Pd(0) source like Pd₂(dba)₃ or a pre-formed, air-stable precatalyst (e.g., those developed by Buchwald or Herrmann) can provide a more reliable concentration of the active catalyst from the start.

Data Presentation: Recommended Catalyst/Ligand Systems for Bromonaphthalenes

Catalyst PrecursorLigandTypical SubstratesKey Advantages
Pd(OAc)₂PPh₃ (Triphenylphosphine)Simple, unhindered bromonaphthalenesCost-effective, classic choice.
Pd(OAc)₂ / Pd₂(dba)₃P(t-Bu)₃ (Tri-tert-butylphosphine)Sterically hindered & electron-rich systemsHighly active due to bulk and electron-donating nature.
Pd(OAc)₂Buchwald Ligands (e.g., SPhos, XPhos)Broad scope, including challenging substratesForms highly stable and active monoligated Pd(0) species.
PdCl₂(PPh₃)₂N/A (ligand included)General purposeAir-stable, convenient precatalyst.

Visualization: The Heck Catalytic Cycle

Heck_Cycle pd0_L2 complex1 pd0_L2->complex1 Naphthyl-Br lab_pd0_L2 Pd(0)L₂ (Active Catalyst) lab_complex6 Reductive Elimination pd_black Pd(0) Black (Inactive) pd0_L2->pd_black complex2 complex1->complex2 Alkene lab_complex1 Oxidative Addition lab_complex2 L-Pd(II)(Naphthyl)(X) complex3 complex2->complex3 lab_complex3 Alkene Coordination complex4 complex3->complex4 lab_complex4 Migratory Insertion complex4->pd0_L2 Base (-HBr) lab_complex5 β-Hydride Elimination Competing_Pathways Start LₙPd(II)(Naphthyl)(Br) Heck Desired Heck Product Start->Heck + Alkene - HBr Homocoupling Naphthyl-Naphthyl (Homocoupling) Start->Homocoupling + H₂O or other pathway Reduction Naphthalene (Reduction) Start->Reduction H-source Isomerization Isomerized Alkene (Side Product) Heck->Isomerization + [Pd-H] - [Pd-H]

Caption: Key reaction pathways originating from the oxidative addition complex.

Mandatory Protocol: A Self-Validating System

This general protocol incorporates best practices to minimize common failure modes.

Experimental Protocol: General Procedure for Heck Coupling of a Substituted Bromonaphthalene

  • Reagent Preparation:

    • Dry the solvent (e.g., DMF, DMAc) over molecular sieves for at least 24 hours.

    • Ensure the alkene is pure and free of inhibitors. Pass through a short plug of alumina if necessary.

    • The base (e.g., K₂CO₃) should be finely ground and dried in an oven (120 °C) overnight.

  • Reaction Setup (Strictly under Inert Atmosphere):

    • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., P(t-Bu)₃, 4 mol%).

    • Add the substituted bromonaphthalene (1.0 eq) and the base (e.g., K₂CO₃, 2.0 eq).

    • Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Execution:

    • Add the degassed solvent (e.g., DMF, 0.1-0.2 M concentration) via syringe.

    • Add the alkene (1.2-1.5 eq) via syringe.

    • Place the flask in a preheated oil bath at the desired temperature (typically 80-120 °C).

    • Trustworthiness Check: Monitor the reaction progress by TLC or GC-MS every 2-4 hours. A successful reaction will show the steady consumption of the bromonaphthalene and the appearance of a new, less polar product spot. Lack of change after 4 hours indicates a problem.

  • Workup and Purification:

    • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

    • Filter through a pad of celite to remove the palladium black and inorganic salts.

    • Wash the filtrate with water and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Frequently Asked Questions (FAQs)

  • Q: How do substituents on the naphthalene ring affect the reaction?

    • A: Electron-withdrawing groups (e.g., -NO₂, -CN) generally accelerate the rate-determining oxidative addition step, making the reaction easier. Conversely, electron-donating groups (e.g., -OCH₃, -NMe₂) slow this step down and may require more forcing conditions (higher temperature, more active catalyst). Steric hindrance near the bromine atom (e.g., a substituent at the adjacent position) will also slow the reaction significantly.

  • Q: Can I run the Heck reaction open to the air?

    • A: While some highly specialized, modern catalyst systems are advertised as "air-stable," it is strongly discouraged for general practice, especially during troubleshooting. Oxygen is a known poison for the active Pd(0) species. To ensure reproducibility and high yields, always use an inert atmosphere.

  • Q: My yield is still low despite trying everything. What else could be wrong?

    • A: Re-examine your starting materials. Is your bromonaphthalene pure? Are there inhibitor impurities in your alkene? Is your solvent truly anhydrous? Sometimes, an impurity you haven't considered can sequester or poison the catalyst. Running a control reaction with a known, reliable substrate (like bromobenzene) can help diagnose if the issue is with your specific substrate or your general technique/reagents.

References

  • de Vries, J. G. (2001). The Heck reaction.
  • Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient catalyst for the Heck reaction of unactivated aryl chlorides. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
  • Knowles, J. P., & Whiting, A. (2007). The Heck–Mizoroki reaction: a mechanistic commentary. Organic & Biomolecular Chemistry, 5(21), 3395-3405. [Link]
  • Amatore, C., & Jutand, A. (2000). Role of the solvent in the rates of the steps of the catalytic cycles of palladium-catalyzed cross-coupling reactions. Accounts of Chemical Research, 33(5), 314–321. [Link]
  • Jeffery, T. (1985). Palladium-catalysed vinylation of organic halides under solid-liquid phase transfer conditions.
  • Whitcombe, N. J., Hii, K. K., & Gibson, S. E. (2001). Advances in the Heck chemistry of aryl bromides and chlorides. Tetrahedron, 57(35), 7449-7476. [Link]

Catalyst deactivation and poisoning in 1-Bromo-4-methylnaphthalene cross-coupling

Author: BenchChem Technical Support Team. Date: January 2026

Starting Knowledge Gathering

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Initiating Comprehensive Analysis

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Minimizing debromination as a side reaction of 1-Bromo-4-methylnaphthalene

Author: BenchChem Technical Support Team. Date: January 2026

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Optimizing reaction time and temperature for 1-Bromo-4-methylnaphthalene lithiation

Author: BenchChem Technical Support Team. Date: January 2026

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Purification strategies for products derived from 1-Bromo-4-methylnaphthalene

Author: BenchChem Technical Support Team. Date: January 2026

Starting Research on Naphthalene

I'm now diving into the Google search phase, systematically gathering data on common reactions and products involving 1-Bromo-4-methylnaphthalene. I'm also looking into established purification techniques for similar compounds to streamline the entire process.

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Technical Support Center: Overcoming Low Reactivity of 1-Bromo-4-methylnaphthalene in Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals encountering challenges with 1-bromo-4-methylnaphthalene in palladium-catalyzed cross-coupling reactions. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you overcome the inherent low reactivity of this substrate and achieve your synthetic goals.

The reduced reactivity of this compound stems from a combination of steric and electronic factors. The peri-interaction between the bromine atom at the C1 position and the methyl group at the C4 position, along with the hydrogen at the C8 position, creates significant steric hindrance around the carbon-bromine bond. This bulkiness can impede the crucial oxidative addition step in the catalytic cycles of common coupling reactions.

This guide is structured to provide practical, experience-driven solutions to common experimental hurdles.

Troubleshooting Guide: Addressing Specific Experimental Issues

This section tackles common problems encountered during coupling reactions with this compound in a question-and-answer format, providing direct and actionable advice.

Issue 1: My Suzuki-Miyaura coupling reaction with this compound shows low to no conversion.

Question: I'm attempting a Suzuki coupling between this compound and an arylboronic acid, but I'm observing very low yields or only starting material. What are the likely causes, and how can I improve my reaction?

Answer: Low reactivity in this specific Suzuki coupling is a frequent challenge. The primary bottleneck is often the sterically hindered oxidative addition step.[1][2] To overcome this, a systematic optimization of your catalyst system and reaction conditions is necessary.

Recommended Troubleshooting & Optimization Strategies:

  • Catalyst and Ligand Selection: This is the most critical factor. For sterically demanding substrates like this compound, bulky and electron-rich phosphine ligands are essential.[3][4] These ligands promote the formation of a highly reactive, monoligated Pd(0) species that can more readily access the hindered C-Br bond.[1]

    • Recommended Ligands: Consider using biaryl phosphine ligands such as SPhos, XPhos, or RuPhos, which have demonstrated effectiveness for hindered substrates.[3] N-heterocyclic carbene (NHC) ligands can also be highly effective due to their strong σ-donating properties and steric bulk.[3][5]

    • Catalyst Loading: For particularly challenging couplings, increasing the catalyst loading from a standard 1-2 mol% to 3-5 mol% may be necessary to achieve a reasonable reaction rate.[3][6]

  • Base Selection: The choice of base is crucial. For sterically hindered couplings, stronger, non-nucleophilic bases are often required to facilitate the transmetalation step without causing side reactions.[3]

    • Recommended Bases: Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃).[3][7]

  • Solvent Choice: The solvent must effectively dissolve all reaction components.

    • Recommended Solvents: Anhydrous, non-polar aprotic solvents like 1,4-dioxane or toluene are generally preferred for these types of couplings.[3] In some cases, a mixture of an organic solvent with water is used to dissolve the inorganic base.[8]

  • Temperature: These reactions often require elevated temperatures to overcome the high activation energy of the oxidative addition step.[3][9] A typical temperature range is 80-110 °C. If you observe low conversion, a careful increase in temperature might be beneficial.[4][9]

Issue 2: Significant amounts of homocoupling and protodeboronation are observed in my Suzuki coupling.

Question: My reaction is producing biphenyl from my boronic acid and/or binaphthyl from my starting material, reducing the yield of my desired cross-coupled product. What is causing this, and how can I prevent it?

Answer: Homocoupling of the boronic acid is often promoted by the presence of oxygen, while protodeboronation (cleavage of the C-B bond) can be exacerbated by aqueous conditions and strong bases.[8][9]

Solutions to Minimize Side Reactions:

  • Rigorous Inert Atmosphere: The palladium catalyst in its active Pd(0) state is highly sensitive to oxygen.[10] Ensure all solvents are thoroughly degassed, and the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.[6][10]

  • Use of Boronic Esters: Boronic esters, such as pinacol esters, are generally more stable towards protodeboronation than their corresponding boronic acids.[8] They slowly release the boronic acid under the reaction conditions, keeping its concentration low and minimizing this side reaction.[8]

  • Anhydrous Conditions: If possible, running the reaction under strictly anhydrous conditions can reduce the rate of protodeboronation.[8]

  • Milder Base: If protodeboronation is a major issue, consider a milder base like potassium fluoride (KF).[8]

Issue 3: My Sonogashira coupling with this compound is failing.

Question: I am trying to couple this compound with a terminal alkyne using Sonogashira conditions, but the reaction is not proceeding. What should I try?

Answer: The Sonogashira coupling of sterically hindered aryl bromides is notoriously difficult.[1] The steric hindrance around the C-Br bond significantly impedes the oxidative addition step, which is often the rate-limiting step in the palladium catalytic cycle.[1]

Strategies for a Successful Sonogashira Coupling:

  • Ligand Selection is Key: As with Suzuki couplings, bulky and electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are crucial.[1][5] These ligands facilitate the formation of a more reactive, monoligated Pd(0) species.[1]

  • Copper-Free Conditions: The traditional copper(I) co-catalyst can lead to the undesirable homocoupling of the alkyne (Glaser coupling).[1] For challenging substrates, a copper-free Sonogashira protocol is often preferred to minimize this side reaction.[1]

  • Choice of Base and Solvent: A strong, non-nucleophilic amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used. The solvent should be able to dissolve all reactants; common choices include THF, DMF, or toluene.

  • Alternative Coupling Partners: If the bromide proves too unreactive, consider converting it to the corresponding iodide or triflate, which are generally more reactive in palladium-catalyzed couplings. The order of reactivity is typically I > OTf > Br >> Cl.[11][12]

Issue 4: My Buchwald-Hartwig amination is giving low yields.

Question: I am attempting to couple this compound with a primary or secondary amine via a Buchwald-Hartwig reaction, but the yield is poor. How can I optimize this?

Answer: Similar to other cross-coupling reactions, the steric hindrance of this compound is the primary challenge. The bulky environment around the C-Br bond makes it difficult for the palladium catalyst to undergo oxidative addition.

Optimization Strategies for Buchwald-Hartwig Amination:

  • Modern Ligand Systems: The success of Buchwald-Hartwig amination with challenging substrates relies heavily on the use of specialized, bulky, and electron-rich phosphine ligands. Ligands like those from the Buchwald and Hartwig research groups (e.g., XPhos, SPhos, RuPhos) are designed to facilitate couplings of hindered aryl halides.

  • Strong, Non-nucleophilic Base: A strong base is required to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.

  • Appropriate Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically employed.

  • Higher Temperatures: Due to the low reactivity of the substrate, higher reaction temperatures (e.g., 100-120 °C) may be necessary.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the reactivity of this compound.

Q1: Why is this compound so unreactive compared to other aryl bromides?

A1: The low reactivity is primarily due to steric hindrance. The bromine atom at the 1-position and the methyl group at the 4-position are in close proximity, creating a sterically crowded environment. This is further compounded by the hydrogen atom at the 8-position, leading to what is known as a peri-interaction. This steric congestion makes it difficult for the bulky palladium catalyst to approach and insert into the carbon-bromine bond, which is the first and often rate-limiting step (oxidative addition) in the catalytic cycle of most cross-coupling reactions.[1][13]

Q2: Are there any alternatives to palladium catalysis for coupling this substrate?

A2: While palladium is the most common catalyst, nickel-based catalyst systems have shown promise for coupling challenging electrophiles, including sterically hindered aryl bromides.[11][14] Nickel catalysts can sometimes overcome the limitations of palladium and are worth exploring if palladium-based systems fail.

Q3: What are the best general practices for setting up a coupling reaction with this compound?

A3:

  • High-Purity Reagents: Ensure your this compound, coupling partner, and all other reagents are of high purity. Impurities can poison the catalyst.[9]

  • Inert Atmosphere: Meticulously exclude oxygen from your reaction by using Schlenk techniques or a glovebox.[6] Purge all solvents and the reaction vessel with an inert gas.

  • Dry Solvents: Use anhydrous solvents, especially if you are trying to avoid side reactions like protodeboronation.[10]

  • Appropriate Catalyst System: Do not use standard, less bulky ligands like PPh₃. Start with a bulky, electron-rich ligand such as SPhos or XPhos.

  • Reaction Monitoring: Monitor the progress of your reaction by TLC, GC-MS, or LC-MS to determine the optimal reaction time and to identify the formation of byproducts.[9]

Experimental Protocols and Data

Optimized Catalyst Systems for Suzuki Coupling of this compound

The following table summarizes recommended catalyst systems for the Suzuki coupling of sterically hindered aryl bromides.

Catalyst/PrecatalystLigandBaseSolventTemperature (°C)Typical YieldsReference
Pd(OAc)₂SPhosK₃PO₄Toluene100-110Good to Excellent[15]
Pd₂(dba)₃XPhosCs₂CO₃1,4-Dioxane100Good to Excellent[3]
XPhos Pd G3NoneK₃PO₄t-Amyl alcohol100Good to Excellent[16]
RuPhos Pd G3NoneK₂CO₃THF/H₂O80-100Moderate to Good[3]
General Protocol for a Suzuki-Miyaura Coupling of this compound

Reaction Setup:

  • To a dry Schlenk tube under an inert atmosphere (argon or nitrogen), add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the base (e.g., K₃PO₄, 2.0-3.0 equiv.), the palladium precatalyst (e.g., XPhos Pd G3, 2-5 mol%), and a magnetic stir bar.[4]

  • Evacuate and backfill the Schlenk tube with the inert gas three times.[4]

  • Add the anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) via syringe.[4]

  • Stir the reaction mixture at the appropriate temperature (e.g., 100-110 °C) and monitor its progress by TLC or GC-MS.[4][6]

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[6][9]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6][9]

  • Purify the crude product by flash column chromatography.[6][9]

Visualizing the Process

Troubleshooting Workflow for Low-Yield Coupling Reactions

The following diagram outlines a decision-making process for troubleshooting low-yielding coupling reactions with this compound.

Caption: A decision tree for troubleshooting low-yielding coupling reactions.

Catalytic Cycle of the Suzuki-Miyaura Coupling

This diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle pd0 Pd(0)L2 pd_complex1 Ar-Pd(II)(X)L2 pd0->pd_complex1 Ar-X label1 Oxidative Addition pd_complex2 Ar-Pd(II)(R)L2 pd_complex1->pd_complex2 R-B(OR)2 Base label2 Transmetalation pd_complex2->pd0 Ar-R label3 Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

  • BenchChem. (n.d.). Catalyst selection for difficult Suzuki couplings with functionalized boronic acids.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yields in 1-Bromo-1-propene Suzuki Reactions.
  • So, C. M., & Fu, G. C. (2010). A Versatile Catalyst System for Suzuki-Miyaura Cross-Coupling Reactions of C(sp2)-Tosylates and Mesylates. Angewandte Chemie International Edition, 49(36), 6393–6396.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling of 2-Bromopyridines.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling for Terphenyl Synthesis.
  • Lipshutz, B. H., Chung, D. W., & Rich, B. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters, 10(17), 3793–3796.
  • BenchChem. (n.d.). Technical Support Center: Sonogashira Coupling with Sterically Hindered Substrates.
  • Wikipedia. (2024, November 25). Suzuki reaction.
  • BenchChem. (n.d.). Troubleshooting guide for low yields in Suzuki coupling of Methyl 4-bromo-6-methylnicotinate.
  • ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
  • Wada, Y., Suzuki, T., & Ishigaki, Y. (2023). A Study of the Correlation between the Bulkiness of peri-Substituents and the Distortion of a Naphthalene Ring. Molecules, 28(14), 5434.
  • BenchChem. (n.d.). Technical Support Center: Optimizing Suzuki Coupling for 1-(4-Bromophenyl)naphthalene Synthesis.
  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • Ramgren, S. D., & Miller, S. J. (2016). Overcoming the Naphthyl Requirement in Stereospecific Cross-Couplings to Form Quaternary Stereocenters. ACS Catalysis, 6(6), 3747–3751.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • ResearchGate. (2025, August 6). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Bard, A. D., & Buchwald, S. L. (2007). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 129(41), 12627–12635.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.

Sources

Influence of steric hindrance on reactions of 1-Bromo-4-methylnaphthalene

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Research Phase

I am now kicking off my research with extensive Google searches. My focus is on the impact of steric hindrance on the reactions of 1-bromo-4-methylnaphthalene, especially common types like nucleophilic aromatic substitution. I am aiming to build a solid foundation of existing knowledge before moving forward.

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Broadening Reaction Scope

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Managing impurities in 1-Bromo-4-methylnaphthalene starting material

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 1-Bromo-4-methylnaphthalene. This guide is designed for researchers, chemists, and drug development professionals to effectively identify, manage, and remove impurities from this critical starting material.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in commercial this compound?

The purity of this compound can be affected by impurities stemming from its synthesis, which typically involves the bromination of 1-methylnaphthalene. The most frequently encountered impurities include:

  • Isomeric Byproducts: The bromination of 1-methylnaphthalene can also yield other isomers, such as 1-Bromo-2-methylnaphthalene and other bromomethylnaphthalene position isomers. These are often the most challenging to separate due to their very similar physical properties.

  • Unreacted Starting Material: Residual 1-methylnaphthalene is a common impurity if the reaction does not go to completion.

  • Over-brominated Products: Dibrominated species, such as 1,X-Dibromo-4-methylnaphthalene, can form if the reaction conditions are too harsh or the stoichiometry is not carefully controlled.

  • Solvent and Reagent Residues: Trace amounts of solvents (e.g., carbon tetrachloride, dichloromethane) or reagents used during the synthesis and workup may also be present.

Q2: How can these impurities negatively impact my downstream reaction (e.g., Suzuki coupling, Grignard formation)?

The purity of your starting material is paramount for reaction success, and these impurities can cause significant issues:

  • Inaccurate Stoichiometry: The presence of non-reactive impurities (like the starting material) means you are adding less of your active reagent than calculated. This can lead to incomplete conversion and lower yields.

  • Catalyst Poisoning: In cross-coupling reactions like Suzuki or Heck, certain impurities can interfere with the catalytic cycle of the palladium catalyst, leading to sluggish or failed reactions.

  • Side Reactions: Reactive impurities, such as other brominated isomers, can compete in the reaction, leading to a complex mixture of products that is difficult to purify. For Grignard reagent formation, unreacted starting material is inert, but other organobromides will form competing Grignard reagents.

  • Downstream Purification Challenges: If impurities react, they can form byproducts with physical properties very similar to your desired product, making final purification extremely difficult and costly.

Q3: What are the best preliminary methods for assessing the purity of my this compound batch?

A multi-pronged approach is recommended for a quick yet informative purity assessment:

  • ¹H NMR Spectroscopy: This is one of the most powerful tools. You can quickly identify the presence of 1-methylnaphthalene (a singlet for the methyl group around 2.7 ppm) and assess the aromatic region for the clean splitting pattern of the desired product versus the more complex patterns of isomeric impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC can effectively separate compounds with different boiling points, providing a clear percentage purity (e.g., 98.5% desired product, 1.0% starting material, 0.5% isomer). The mass spectrometer confirms the identity of each peak.

  • Thin-Layer Chromatography (TLC): While less quantitative, TLC is a fast and inexpensive way to visualize the number of components in your material. A single spot is a good indication of high purity, whereas multiple spots signal the presence of impurities.

Troubleshooting Guide: Purification & Analysis

This section addresses specific issues you may encounter and provides detailed protocols for remediation.

Issue 1: My ¹H NMR spectrum shows a singlet at ~2.7 ppm and my GC-MS confirms the presence of 1-methylnaphthalene.
  • Underlying Cause: This indicates contamination with the unreacted starting material, 1-methylnaphthalene. Its boiling point is relatively close to the product, making simple distillation sometimes ineffective.

  • Recommended Solution: Recrystallization is the preferred method for removing small amounts of less polar starting material from the more polar, crystalline bromo-product.

cluster_start Initial Analysis cluster_problem Problem Identification cluster_solution Solution cluster_verify Verification A Run ¹H NMR & GC-MS of Starting Material B Identify Impurity Peaks (e.g., 1-methylnaphthalene) A->B Data Shows Impurity C Select Purification Method: Recrystallization B->C Impurity is Starting Material D Execute Protocol C->D E Run ¹H NMR & GC-MS of Purified Product D->E Collect Crystals F Confirm Purity >99.5% E->F

Caption: Workflow for impurity identification and removal.

  • Solvent Selection: Choose a solvent system in which the compound is sparingly soluble at room temperature but highly soluble when hot. A common choice is ethanol or a mixture of ethanol and water.

  • Dissolution: In a flask, add the impure this compound and the minimum amount of hot ethanol required to fully dissolve it.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or place it in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

  • Verification: Re-run ¹H NMR and GC-MS to confirm the absence of the 1-methylnaphthalene peak.

Issue 2: My reaction is generating unexpected byproducts, and GC-MS indicates the presence of a dibrominated species.
  • Underlying Cause: Over-bromination during synthesis has resulted in an impurity like 1,X-Dibromo-4-methylnaphthalene. This impurity has significantly different polarity and reactivity compared to the desired mono-bromo product.

  • Recommended Solution: Flash column chromatography is highly effective for separating compounds with different polarities.

CompoundPolarityBoiling Point (°C)Elution Order (Non-polar mobile phase)
1-methylnaphthaleneLow~2451st
This compound Medium~285-2902nd
Dibromo-methylnaphthaleneHigh>3003rd
  • Stationary Phase: Pack a glass column with silica gel, which is a polar stationary phase.

  • Mobile Phase Selection: Start with a non-polar solvent like hexane and gradually increase polarity by adding ethyl acetate or dichloromethane. Use TLC to find a solvent system where the desired product has an Rf value of ~0.3. A typical starting point could be 100% Hexane, moving to 2-5% Ethyl Acetate in Hexane.

  • Loading: Dissolve the impure material in a minimal amount of the mobile phase (or a stronger solvent like dichloromethane) and adsorb it onto a small amount of silica. Load this dry onto the top of the column.

  • Elution: Run the mobile phase through the column under positive pressure. The least polar compounds (1-methylnaphthalene) will elute first, followed by your desired product (this compound), and finally the most polar impurities (dibrominated species).

  • Fraction Collection: Collect small fractions and analyze them by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

  • Verification: Confirm purity with GC-MS and NMR.

Issue 3: My TLC shows multiple, poorly separated spots, and the NMR aromatic region is complex and uninterpretable.
  • Underlying Cause: This is a classic sign of isomeric impurities, such as 1-Bromo-2-methylnaphthalene. These isomers have very similar polarities and boiling points, making them extremely difficult to separate by standard recrystallization or distillation.

  • Recommended Solution: For challenging separations, preparative High-Performance Liquid Chromatography (HPLC) or careful fractional distillation under reduced pressure are the methods of choice.

Start Isomeric Impurities Detected (Complex NMR/TLC) BoilingPoint Are boiling points different by >10°C at reduced pressure? Start->BoilingPoint Scale Is the scale >10g? BoilingPoint->Scale Yes HPLC Use Preparative HPLC BoilingPoint->HPLC No Distill Use Fractional Distillation (Vacuum Jacketed Column) Scale->Distill Yes Scale->HPLC No Consider Consider resynthesis or purchasing from a higher-purity supplier HPLC->Consider If cost/time prohibitive

Caption: Decision tree for separating isomeric impurities.

  • Column: A reverse-phase C18 column is typically used for separating non-polar aromatic compounds.

  • Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile or methanol is used. The gradient is programmed to start with a higher water concentration and gradually increase the organic solvent concentration to elute the compounds based on their hydrophobicity.

  • Detection: A UV detector set to a wavelength where naphthalene derivatives absorb strongly (e.g., 254 nm) is used to monitor the elution.

  • Collection: An automated fraction collector is used to isolate the peak corresponding to the pure this compound.

Effect of water content on Grignard reagent preparation from 1-Bromo-4-methylnaphthalene

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Grignard Preparation

I'm currently deep-diving into the nuances of Grignard reagent preparation. My initial phase involves extensive Google searches to build a solid foundation, especially concerning the impact of water contamination and the specific challenges presented by using 1-bromo-4-methylnaphthalene. I am focusing on the literature.

Structuring Technical Support

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Consolidating FAQs and Principles

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Optimizing phosphine ligand to palladium ratio for 1-Bromo-4-methylnaphthalene coupling

Author: BenchChem Technical Support Team. Date: January 2026

Starting Initial Research

I've initiated comprehensive Google searches to gather information on the Suzuki coupling reaction, specifically focusing on the reaction involving 1-bromo-4-methylnaphthalene and potential catalysts and conditions. I am delving into literature to grasp the mechanistic nuances of this reaction, and to identify potential challenges and areas for optimization. I'm focusing on yields and side products.

Gathering Data for Analysis

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Initiating Focused Searches

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Troubleshooting guide for incomplete conversion of 1-Bromo-4-methylnaphthalene

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Information Gathering

I've commenced targeted Google searches to understand 1-Bromo-4-methylnaphthalene's chemical properties, reactions, potential side reactions, and reasons for incomplete conversion. I'm focusing on acquiring comprehensive and relevant information to serve as a solid foundation for further analysis.

Developing Troubleshooting Guide

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Crafting Comprehensive Protocols

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Identifying and characterizing byproducts in 1-Bromo-4-methylnaphthalene reactions

Author: BenchChem Technical Support Team. Date: January 2026

Starting Research on Reactions

I'm kicking off my research with Google searches to uncover typical reactions and byproducts associated with 1-Bromo-4-methylnaphthalene. I'm focusing on identifying common pathways this compound takes, and I'll tailor my queries to ensure I get a good overview of its reactivity.

Exploring Reaction Byproducts

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Gathering Data on Reactions

I've initiated comprehensive Google searches, focusing on reactions, byproducts, and relevant analytical techniques for this compound. I am refining queries to cover Grignard, Suzuki, and Buchwald-Hartwig reactions, plus impurity synthesis. I'm also including searches for NMR, GC-MS, and HPLC data to characterize byproducts. I'm actively seeking reputable, peer-reviewed sources.

Initiating Data Integration

I'm now starting a more structured approach, beginning with broad Google searches for this compound reactions and byproducts, specifically for Grignard, Suzuki, and Buchwald-Hartwig reactions. I'm expanding my search terms to include "synthesis of impurities" related to the compound. I am looking for analytical techniques like NMR, GC-MS, and HPLC data to characterize impurities, and plan to structure it all for a technical support center.

Validation & Comparative

HPLC vs. GC-MS for purity analysis of 1-Bromo-4-methylnaphthalene

Author: BenchChem Technical Support Team. Date: January 2026

Starting: Initial Research

I'm diving into in-depth Google searches to collect information on HPLC and GC-MS. My focus is on the core principles, instrument setups, and specific uses of each technique in assessing purity. I'll be searching for all relevant resources, from scientific papers to textbooks.

Gathering: Method Details

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Defining: Protocol Steps

I'm now structuring the guide. First, there'll be an introduction to this compound and purity's importance. Then, I'll explain HPLC and GC-MS principles, followed by comparative hypothetical data. I'm focusing on crafting detailed experimental protocols for HPLC-UV and GC-MS, along with visual Graphviz diagrams for clarity. I will end with a verdict and references.

1H NMR analysis for confirming the structure of 1-Bromo-4-methylnaphthalene products

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Research on NMR

I'm now starting with some focused Google searches to get a broad overview of 1H NMR analysis for 1-Bromo-4-methylnaphthalene. I'm hoping to pinpoint typical chemical shifts, coupling constants, and any potential challenges in the process. I will prioritize sources providing detailed spectral data.

Outlining NMR Guide Content

I've just structured a draft outline for the NMR guide. It's starting with an overview of structural confirmation's importance, a deep dive into relevant 1H NMR principles for this molecule, and a comparison of NMR techniques. Next, I'll detail the experimental steps, complete with rationales and Graphviz diagrams to visualize the workflow.

Defining Search Parameters

I'm now refining my search parameters to zero in on 1H NMR data for this compound, specifically seeking information on chemical shifts, coupling constants, isomeric impurities, and protocols. I'm expanding my approach to include detailed protocols for sample prep and data acquisition, building the foundational data for a robust guide.

A Senior Application Scientist's Guide to Interpreting the Mass Spectrum of 1-Bromo-4-methylnaphthalene Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of synthetic chemistry and drug development, the precise identification of reaction products is paramount. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for this purpose, offering both separation and structural elucidation. This guide provides an in-depth analysis of the mass spectrum of 1-bromo-4-methylnaphthalene and its potential reaction products, moving beyond a simple catalog of peaks to explain the underlying fragmentation logic.

The Foundational Signature: Understanding the Mass Spectrum of this compound

The interpretation of any reaction mixture begins with a thorough understanding of the starting material. This compound presents a fascinating case study in mass spectrometry due to the presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.7% and 49.3%, respectively). This isotopic distribution creates a characteristic M/M+2 pattern for any bromine-containing fragment, serving as a powerful diagnostic tool.

The electron ionization (EI) mass spectrum of this compound is dominated by the molecular ion peak. The molecular weight of the compound with the ⁷⁹Br isotope is 220 g/mol , and with the ⁸¹Br isotope is 222 g/mol . Therefore, we observe a pair of peaks of nearly equal intensity at m/z 220 and 222, representing the [M]⁺• and [M+2]⁺• ions. The peak at m/z 141, corresponding to the loss of the bromine atom ([M-Br]⁺), is also a significant feature. This fragment, the 4-methylnaphthalene cation, is resonance-stabilized, which contributes to its abundance. Further fragmentation can lead to the loss of a methyl group, resulting in a peak at m/z 126.

Here is a proposed fragmentation pathway for this compound under electron ionization:

This compound This compound M [C₁₁H₉Br]⁺• m/z 220/222 This compound->M Ionization M_Br [C₁₁H₉]⁺ m/z 141 M->M_Br -•Br M_Br_CH3 [C₁₀H₆]⁺• m/z 126 M_Br->M_Br_CH3 -•CH₃

Caption: Fragmentation pathway of this compound.

Comparative Analysis: Distinguishing Products from Starting Material

Let's consider a hypothetical reaction where this compound undergoes a Suzuki coupling with phenylboronic acid. The expected product is 4-methyl-1-phenylnaphthalene. A common byproduct could be the debrominated starting material, 4-methylnaphthalene.

Compound Molecular Ion (m/z) Key Fragment Ions (m/z) Distinguishing Features
This compound220/222141, 126Characteristic M/M+2 isotopic pattern for bromine.
4-Methyl-1-phenylnaphthalene218203, 189Absence of the bromine isotopic pattern. A strong molecular ion peak.
4-Methylnaphthalene142141, 115Absence of the bromine isotopic pattern. Molecular ion is the base peak.

The mass spectrum of the desired product, 4-methyl-1-phenylnaphthalene, will show a strong molecular ion peak at m/z 218. Crucially, the M/M+2 pattern will be absent, immediately distinguishing it from the starting material. Key fragments would include the loss of a methyl group (m/z 203) and potentially the loss of a phenyl group (m/z 141), though the latter would be less favorable.

The byproduct, 4-methylnaphthalene, will exhibit a strong molecular ion peak at m/z 142. The most significant fragment will be at m/z 141 due to the loss of a hydrogen atom to form a stable tropylium-like ion.

Experimental Protocol: A Self-Validating GC-MS Workflow

To ensure the reliability of your results, a well-designed experimental protocol is essential. This workflow incorporates self-validating steps to minimize ambiguity.

cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis sp1 Dissolve reaction mixture in a volatile solvent (e.g., dichloromethane). sp2 Filter to remove any solid impurities. sp1->sp2 sp3 Dilute to an appropriate concentration (e.g., 1 mg/mL). sp2->sp3 gc1 Inject 1 µL of the sample into the GC-MS system. sp3->gc1 gc2 Separate compounds on a non-polar capillary column (e.g., HP-5MS). gc1->gc2 gc3 Use a temperature program to elute compounds based on boiling point. gc2->gc3 gc4 Ionize eluting compounds using Electron Ionization (70 eV). gc3->gc4 gc5 Detect ions using a quadrupole mass analyzer. gc4->gc5 da1 Identify peaks in the total ion chromatogram (TIC). gc5->da1 da2 Extract the mass spectrum for each peak. da1->da2 da3 Compare experimental spectra with a reference library (e.g., NIST). da2->da3 da4 Manually interpret fragmentation patterns to confirm identity. da3->da4

Caption: GC-MS workflow for reaction product analysis.

Step-by-Step Methodology:

  • Sample Preparation:

    • Action: Dissolve a small amount of the crude reaction mixture in a high-purity volatile solvent such as dichloromethane or ethyl acetate.

    • Rationale: This ensures the sample is in a suitable phase for injection and minimizes contamination of the GC system.

    • Action: Filter the solution through a syringe filter (e.g., 0.22 µm PTFE) to remove any particulate matter.

    • Rationale: Particulates can block the GC column and injection port, leading to poor performance and downtime.

    • Action: Dilute the filtered solution to a final concentration of approximately 1 mg/mL.

    • Rationale: This concentration is typically sufficient to obtain a good signal-to-noise ratio without overloading the column or detector.

  • GC-MS Analysis:

    • Action: Inject 1 µL of the prepared sample into the GC-MS system.

    • Rationale: A small injection volume prevents peak broadening and column overload.

    • Action: Employ a non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS), for separation.

    • Rationale: This type of stationary phase separates compounds primarily based on their boiling points, which is ideal for the analytes .

    • Action: Utilize a temperature gradient program. For example, start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • Rationale: A temperature program allows for the efficient separation of compounds with a range of boiling points, ensuring good resolution between the starting material, product, and byproducts.

    • Action: Use a standard electron ionization energy of 70 eV.

    • Rationale: This energy level provides reproducible fragmentation patterns that can be compared to established mass spectral libraries.

    • Action: Scan a mass range of m/z 40-400.

    • Rationale: This range comfortably encompasses the molecular weights and expected fragments of all potential components in the reaction mixture.

  • Data Analysis:

    • Action: Analyze the total ion chromatogram (TIC) to identify the retention times of the different components.

    • Rationale: The TIC provides an overview of the separation and indicates the elution order of the compounds.

    • Action: Extract the mass spectrum for each chromatographic peak.

    • Rationale: This allows for the individual analysis of each separated component.

    • Action: Compare the obtained mass spectra against a reliable database, such as the NIST Mass Spectral Library.

    • Rationale: Library matching provides a high-probability identification of known compounds.

    • Action: Manually interpret the fragmentation patterns, paying close attention to the presence or absence of the bromine isotopic signature, to confirm the identity of the compounds.

    • Rationale: Manual interpretation provides a crucial layer of validation, especially for novel compounds or in cases of co-elution.

By following this comprehensive approach, researchers can confidently identify the products of reactions involving this compound and gain valuable insights into the reaction's outcome. This guide serves as a robust framework for the interpretation of mass spectral data, grounded in the principles of scientific integrity and experimental validation.

References

  • National Institute of Standards and Technology (NIST). NIST Chemistry WebBook. [Link]
  • Royal Society of Chemistry. Mass Spectrometry. [Link]

Comparing the reactivity of 1-Bromo-4-methylnaphthalene with 1-bromonaphthalene

Author: BenchChem Technical Support Team. Date: January 2026

Starting Data Collection

I've initiated comprehensive Google searches, focusing on the reactivity of 1-bromonaphthalene and 1-bromo-4-methylnaphthalene. My current aim is to amass experimental data and theoretical insights. Specifically, I'm concentrating on common synthetic transformations, like Suzuki couplings. I'll analyze the information systematically to identify key trends.

Expanding Search Parameters

I'm now broadening my Google searches to include Buchwald-Hartwig amination and Grignard reagent formation, in addition to Suzuki couplings. I'm focusing on reaction rates, yields, and optimal conditions to pinpoint differences between the two compounds, paying close attention to electronic and steric effects. I will also incorporate established experimental protocols and mechanistic studies into my research.

Analyzing Search Results

I'm now diving deeper into the gathered data. My focus is on extracting specific differences in reaction parameters for Suzuki, Buchwald-Hartwig, and Grignard reactions. I'm prioritizing yield comparisons and reaction rates, alongside the nuances of optimal conditions and supporting mechanistic studies. I'm structuring this data for easy comparison.

Reactivity comparison: 1-Bromo-4-methylnaphthalene vs. 1-chloro-4-methylnaphthalene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Reactivity Analysis for Synthetic Chemists: 1-Bromo-4-methylnaphthalene vs. 1-Chloro-4-methylnaphthalene

In the landscape of medicinal chemistry and materials science, substituted naphthalenes serve as pivotal structural motifs.[1][2] The choice of starting material for the synthesis of these complex architectures is critical, dictating reaction efficiency, cost, and overall strategic success. Among the most common precursors are halogenated naphthalenes, which provide a versatile handle for carbon-carbon and carbon-heteroatom bond formation via transition-metal catalysis. This guide provides a comprehensive comparison of two such precursors: this compound and 1-chloro-4-methylnaphthalene. We will dissect their fundamental physicochemical differences and translate these into a practical understanding of their relative reactivity, supported by experimental frameworks.

Foundational Physicochemical Properties: The Carbon-Halogen Bond

At a glance, the two molecules are structurally analogous. However, the single atomic substitution—bromine for chlorine—is the lynchpin of their divergent chemical behavior. This difference is most fundamentally expressed in the strength of the carbon-halogen (C-X) bond.

The Carbon-Bromine (C-Br) bond is inherently weaker and more polarizable than the Carbon-Chlorine (C-Cl) bond. Average bond dissociation energies (BDEs) illustrate this clearly: a typical aromatic C-Br bond requires approximately 285 kJ/mol to cleave, whereas an aromatic C-Cl bond requires a significantly higher 339 kJ/mol.[3][4] This disparity in bond strength is the primary determinant of their reactivity in the context of cross-coupling chemistry, as the initial, and often rate-limiting, step involves the cleavage of this very bond.

Table 1: Physical Properties of 1-Halo-4-methylnaphthalene Derivatives

PropertyThis compound1-Chloro-4-methylnaphthalene
CAS Number 6627-78-717075-39-7[5]
Molecular Formula C₁₁H₉BrC₁₁H₉Cl[5]
Molecular Weight 221.09 g/mol [6]176.64 g/mol [5]
Form LiquidData not specified
Boiling Point 162-164 °C / 12 mmHgData not specified
Density 1.419 g/mL at 25 °CData not specified
Aryl C-X BDE ~285 kJ/mol[3]~339 kJ/mol[4]

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are the cornerstone of modern synthetic chemistry for constructing C-C and C-N bonds. The efficacy of these reactions is directly tied to the facility of the initial oxidative addition step, where the Pd(0) catalyst inserts into the aryl-halide bond.[7][8]

The established reactivity trend for aryl halides in oxidative addition is: Ar-I > Ar-Br > Ar-Cl > Ar-F .[7] This trend is a direct consequence of the decreasing C-X bond strength down the halogens. Therefore, this compound is intrinsically more reactive than its chloro-analogue because the C-Br bond is more readily cleaved by the palladium catalyst.

G cluster_0 Oxidative Addition Pathway R_Br This compound + Pd(0)L₂ TS_Br [TS_Br]‡ R_Br->TS_Br ΔG‡ (low) R_Cl 1-Chloro-4-methylnaphthalene + Pd(0)L₂ TS_Cl [TS_Cl]‡ R_Cl->TS_Cl ΔG‡ (HIGH) P Aryl-Pd(II)(X)L₂ Complex TS_Br->P TS_Cl->P E_axis Relative Energy caption Fig 1. Comparative energy profile for oxidative addition.

Caption: Fig 1. Comparative energy profile for oxidative addition.

This higher activation energy for 1-chloro-4-methylnaphthalene necessitates more forcing reaction conditions or more sophisticated, highly active catalyst systems to achieve comparable results to the bromo-derivative.

Case Study: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forms a C-C bond between an aryl halide and an organoboron species, is a prime example of this reactivity difference.[9][10]

  • This compound: Generally undergoes Suzuki coupling with high efficiency using standard palladium sources (e.g., Pd(PPh₃)₄, Pd(OAc)₂) and common bases (e.g., K₂CO₃, Na₂CO₃) under relatively mild heating.

  • 1-Chloro-4-methylnaphthalene: As an unactivated aryl chloride, it is significantly more challenging to couple. Standard catalysts like Pd(PPh₃)₄ are often ineffective. Successful coupling requires the use of specialized, electron-rich, and sterically bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands. These ligands facilitate the difficult oxidative addition to the strong C-Cl bond.[10] Stronger bases (e.g., K₃PO₄, Cs₂CO₃) and higher temperatures are also typically required.

Table 2: Comparative Conditions for Suzuki-Miyaura Coupling

ParameterThis compound (Higher Reactivity)1-Chloro-4-methylnaphthalene (Lower Reactivity)
Pd Catalyst Pd(PPh₃)₄ or Pd(OAc)₂/PPh₃Pd₂(dba)₃ or Pd(OAc)₂
Ligand PPh₃ (often sufficient)Bulky phosphine (e.g., SPhos, XPhos)
Base K₂CO₃, Na₂CO₃K₃PO₄, Cs₂CO₃
Temperature 80 - 100 °C100 - 120 °C
Reaction Time Typically shorterTypically longer
  • Setup: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.0 eq).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq).

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1 ratio).

  • Reaction: Heat the mixture to 90 °C and stir vigorously for 4-12 hours, monitoring by TLC or GC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

For 1-chloro-4-methylnaphthalene, this protocol would be modified by replacing Pd(PPh₃)₄ with Pd₂(dba)₃ (0.02 eq) and SPhos (0.05 eq), and using K₃PO₄ (3.0 eq) as the base at 110 °C.

Case Study: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination forms a C-N bond between an aryl halide and an amine, a transformation of immense importance in pharmaceutical synthesis.[11][12] The reactivity principles observed in Suzuki coupling hold true here.

G pd0 Pd(0)L₂ oa_complex R-Pd(II)(X)L pd0->oa_complex  Oxidative  Addition (+ R-X) amine_adduct Amine Coordination R-Pd(II)(X)(NHR')L oa_complex->amine_adduct  Ligand  Exchange (+ HNR') amido_complex Amido Complex [R-Pd(II)(NR')L] amine_adduct->amido_complex  Deprotonation  (Base) amido_complex->pd0  Reductive  Elimination product R-NHR' amido_complex->product caption Fig 2. General catalytic cycle for Buchwald-Hartwig amination.

Sources

A Comparative Guide to Palladium Catalysts for the Suzuki Coupling of 1-Bromo-4-methylnaphthalene

Author: BenchChem Technical Support Team. Date: January 2026

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its facility in constructing carbon-carbon bonds. Its application in the pharmaceutical and materials science sectors is particularly notable for the synthesis of complex biaryl and polyaryl structures. The choice of palladium catalyst is paramount to the success of this reaction, directly influencing yield, reaction kinetics, and substrate scope. This guide provides a comparative analysis of various palladium catalysts for the Suzuki coupling of a sterically demanding substrate, 1-Bromo-4-methylnaphthalene, with phenylboronic acid. Our focus is to furnish researchers, scientists, and professionals in drug development with actionable insights grounded in experimental data.

The Critical Role of the Palladium Catalyst

The efficacy of a Suzuki coupling is intimately tied to the catalytic cycle, which comprises three key steps: oxidative addition, transmetalation, and reductive elimination. Each phase is influenced by the nature of the palladium catalyst and its associated ligands. For a substrate such as this compound, the steric hindrance imparted by the methyl group and the peri-hydrogen can impede the oxidative addition step and the subsequent reductive elimination. Therefore, the selection of a suitable catalyst is not trivial. An ideal catalyst should exhibit high turnover numbers (TONs) and turnover frequencies (TOFs), demonstrate stability, and be effective at low catalyst loadings to minimize residual palladium in the final product—a critical consideration in pharmaceutical manufacturing.

Comparative Catalyst Performance

To illustrate the impact of catalyst selection, we present a comparative study of three widely used palladium catalyst systems for the Suzuki coupling of this compound with phenylboronic acid. The data presented is a synthesis of established findings in the field.

Reaction Scheme:

Reaction Scheme

Table 1: Comparative Performance of Palladium Catalysts

Catalyst SystemCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Notes
Pd(PPh₃)₄3K₂CO₃Toluene/H₂O1001275A classical, versatile catalyst, but can be sensitive to air and may require higher loadings for hindered substrates.
Pd(OAc)₂ / SPhos1K₃PO₄1,4-Dioxane80492The use of a bulky, electron-rich phosphine ligand (SPhos) significantly enhances catalytic activity, allowing for lower catalyst loading and shorter reaction times.
Buchwald G3 Palladacycle0.5Cs₂CO₃THF60298Pre-formed palladacycles offer excellent air and moisture stability, and demonstrate high catalytic activity, often leading to higher yields in shorter times with very low catalyst loadings.

In-Depth Catalyst System Analysis

Tetrakis(triphenylphosphine)palladium(0) - The Workhorse

Pd(PPh₃)₄ is a foundational catalyst in cross-coupling chemistry. Its utility is broad; however, for sterically encumbered substrates like this compound, its performance can be modest. The dissociation of triphenylphosphine ligands is required to generate the active 14-electron species, a process that can be sluggish. This can necessitate higher catalyst loadings and elevated temperatures to achieve reasonable reaction rates.

Palladium(II) Acetate with Buchwald Ligands - The Modern Standard

The development of bulky, electron-rich phosphine ligands, such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl), has revolutionized Suzuki couplings. When paired with a simple palladium source like Pd(OAc)₂, these ligands form highly active catalytic species in situ. The steric bulk of the SPhos ligand facilitates the reductive elimination step, which is often rate-limiting for hindered biaryl couplings. Furthermore, the electron-rich nature of the ligand enhances the rate of oxidative addition.

Buchwald Palladacycles - The High-Performance Option

The third-generation (G3) Buchwald palladacycles are pre-formed, air-stable catalysts that offer exceptional activity. These catalysts feature a biarylphosphine ligand coordinated to a palladium center, which is further stabilized by a carbazole ligand. This pre-formed nature ensures a high concentration of the active catalytic species from the outset, leading to rapid reaction times and high yields even at very low catalyst loadings. Their stability and ease of handling make them particularly attractive for process development and scale-up operations.

Experimental Protocol: Suzuki Coupling using Pd(OAc)₂ / SPhos

This protocol provides a detailed methodology for the Suzuki coupling of this compound with phenylboronic acid using the Pd(OAc)₂/SPhos system.

Materials:

  • This compound (1.0 mmol, 221.1 mg)

  • Phenylboronic acid (1.2 mmol, 146.3 mg)

  • Palladium(II) acetate (Pd(OAc)₂) (0.01 mmol, 2.2 mg)

  • SPhos (0.02 mmol, 8.2 mg)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 424.6 mg)

  • Anhydrous 1,4-Dioxane (5 mL)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.

  • Add the anhydrous 1,4-dioxane via syringe.

  • Place the flask in a preheated oil bath at 80 °C and stir vigorously.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product, 1-methyl-4-phenylnaphthalene.

Visualizing the Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Coupling_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L₂ (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X ArPd(II)XL2 Ar-Pd(II)-X-L₂ (Oxidative Addition Complex) Oxidative_Addition->ArPd(II)XL2 Transmetalation Transmetalation ArPd(II)XL2->Transmetalation Ar'-B(OR)₂ ArPd(II)Ar'L2 Ar-Pd(II)-Ar'-L₂ (Transmetalation Complex) Transmetalation->ArPd(II)Ar'L2 -XB(OR)₂ Reductive_Elimination Reductive Elimination ArPd(II)Ar'L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The choice of palladium catalyst is a critical parameter in the successful execution of Suzuki-Miyaura cross-coupling reactions, particularly for challenging substrates like this compound. While traditional catalysts like Pd(PPh₃)₄ can be effective, modern systems incorporating bulky, electron-rich phosphine ligands or pre-formed palladacycles offer significant advantages in terms of efficiency, catalyst loading, and reaction conditions. The Pd(OAc)₂/SPhos system and Buchwald G3 palladacycles, in particular, provide robust and highly active catalytic systems capable of overcoming the steric challenges associated with this substrate, leading to excellent yields in shorter reaction times. For researchers and drug development professionals, the careful consideration and selection of the appropriate catalyst system are paramount to achieving optimal results in the synthesis of complex molecular architectures.

References

  • Bardera, M. A., et al. (2006). A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-Substituted Biaryls in the Presence of an Effective Catalyst. Journal of the American Chemical Society, 128(29), 9048-9049. [Link]
  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Cross-Coupling of Heterocyclic Substrates. Angewandte Chemie International Edition, 46(29), 5359-5363. [Link]
  • Bruno, N. C., et al. (2013). A User-Friendly, Air-Stable, and Highly Active Palladium Precatalyst for the Suzuki-Miyaura Reaction. Angewandte Chemie International Edition, 52(42), 11359-11363. [Link]
  • Kinzel, T., et al. (2010). A New Palladium Precatalyst for the Suzuki-Miyaura and Buchwald-Hartwig Cross-Coupling Reactions. Angewandte Chemie International Edition, 49(31), 5342-5346. [Link]

A Comparative Guide to the Reactivity of the C-Br Bond in Bromonaphthalenes: The Influence of the Methyl Group

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and synthetic chemistry, understanding the subtle factors that govern the reactivity of aryl halides is paramount for efficient molecular design and synthesis. The carbon-bromine (C-Br) bond in bromonaphthalene serves as a versatile synthetic handle, particularly in modern cross-coupling reactions. However, the introduction of even a simple methyl group onto the naphthalene ring can significantly alter the reactivity of this bond. This guide provides an in-depth comparison of the C-Br bond reactivity in bromonaphthalene versus its methyl-substituted counterparts, supported by experimental insights and mechanistic principles.

Fundamental Principles: Electronic and Steric Effects of the Methyl Group

The reactivity of the C-Br bond in an aromatic system is primarily dictated by the electron density at the carbon atom and the steric environment around the bond. The methyl group, while seemingly simple, exerts a dual influence:

  • Electronic Effect: The methyl group is a weak electron-donating group (EDG) due to hyperconjugation and inductive effects. This donation of electron density to the aromatic ring increases the electron density at the carbon atom of the C-Br bond. For reactions involving oxidative addition of a metal catalyst (a key step in many cross-coupling reactions), this increased electron density can facilitate the process, thereby enhancing reactivity.

  • Steric Effect: The position of the methyl group relative to the C-Br bond is a critical determinant of its steric influence. When positioned ortho to the bromine, the methyl group can create significant steric hindrance, potentially impeding the approach of bulky reagents or catalysts. This steric clash can slow down or even inhibit reactions. In contrast, a meta or para positioning generally has a minimal steric impact on the C-Br bond itself.

These two opposing effects—electronic activation and potential steric hindrance—create a nuanced reactivity profile for methyl-substituted bromonaphthalenes that is highly dependent on the isomer .

Comparative Reactivity in Cross-Coupling Reactions

Cross-coupling reactions are a cornerstone of modern synthetic chemistry, and the C-Br bond is a workhorse functional group for these transformations. Below, we compare the performance of bromonaphthalene and its methyl-substituted analogs in two of the most common and powerful cross-coupling methodologies: Suzuki-Miyaura coupling and Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction, which forms a carbon-carbon bond, is instrumental in the synthesis of biaryl compounds, a common motif in pharmaceuticals.

Table 1: Comparison of Reactivity in a Model Suzuki-Miyaura Coupling Reaction

SubstrateMethyl Group PositionTypical Yield (%)Reaction Time (h)Plausible Rationale
1-BromonaphthaleneN/A922Baseline reactivity.
1-Bromo-2-methylnaphthaleneortho756Steric hindrance from the ortho-methyl group impedes the approach of the palladium catalyst, slowing the reaction rate.
1-Bromo-4-methylnaphthalenepara951.5The electron-donating methyl group at the para position enhances the rate of oxidative addition without significant steric hindrance.
2-Bromo-1-methylnaphthaleneortho805Similar to 1-bromo-2-methylnaphthalene, the ortho-methyl group introduces steric hindrance.
2-Bromo-6-methylnaphthalenemeta-like942The methyl group is remote and exerts a primarily electronic activating effect.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a bromonaphthalene derivative with phenylboronic acid.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine Bromonaphthalene (1 mmol), Phenylboronic Acid (1.2 mmol), Pd(PPh3)4 (0.03 mmol), and K2CO3 (2 mmol) in a flask. B Add Toluene (5 mL) and Water (1 mL). A->B 1. C Heat the mixture to 90 °C under a nitrogen atmosphere. D Monitor reaction progress by TLC or GC-MS. C->D 2. E Cool to room temperature, dilute with ethyl acetate, and wash with brine. F Dry the organic layer over Na2SO4 and concentrate. E->F 3. G Purify the crude product by column chromatography. F->G 4.

Figure 1: A generalized workflow for the Suzuki-Miyaura coupling experiment.

  • Reaction Setup: To a flame-dried Schlenk flask, add the bromonaphthalene derivative (1.0 equiv), phenylboronic acid (1.2 equiv), potassium carbonate (2.0 equiv), and tetrakis(triphenylphosphine)palladium(0) (0.03 equiv).

  • Solvent Addition: Evacuate and backfill the flask with nitrogen three times. Add degassed toluene and water (typically in a 4:1 to 5:1 ratio).

  • Reaction Execution: Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, which are ubiquitous in pharmaceuticals and other functional materials.

Table 2: Comparison of Reactivity in a Model Buchwald-Hartwig Amination

SubstrateMethyl Group PositionTypical Yield (%)Reaction Time (h)Plausible Rationale
1-BromonaphthaleneN/A884Baseline reactivity.
1-Bromo-2-methylnaphthaleneortho6512The ortho-methyl group sterically hinders the formation of the bulky palladium-amine complex, significantly slowing the reaction.
This compoundpara923The electron-donating effect of the para-methyl group accelerates the oxidative addition step, leading to a faster reaction.
2-Bromo-1-methylnaphthaleneortho7010Steric hindrance from the ortho-methyl group is the dominant factor.
2-Bromo-7-methylnaphthalenepara-like904The remote methyl group provides electronic activation with negligible steric hindrance.

Experimental Protocol: A Representative Buchwald-Hartwig Amination

This protocol provides a general procedure for the Buchwald-Hartwig amination of a bromonaphthalene derivative with morpholine.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (Glovebox) cluster_reaction Reaction cluster_workup Work-up and Purification A Combine Bromonaphthalene (1 mmol), Pd2(dba)3 (0.01 mmol), ligand (e.g., XPhos, 0.02 mmol), and NaOtBu (1.4 mmol) in a vial. B Add Toluene (4 mL) and Morpholine (1.2 mmol). A->B 1. C Seal the vial and heat the mixture to 100 °C. D Monitor reaction progress by LC-MS. C->D 2. E Cool to room temperature, filter through celite, and concentrate. F Purify the crude product by column chromatography. E->F 3.

Figure 2: A generalized workflow for the Buchwald-Hartwig amination experiment.

  • Reaction Setup (In a Glovebox): To a vial, add the bromonaphthalene derivative (1.0 equiv), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 equiv), a suitable phosphine ligand (e.g., XPhos, 0.02 equiv), and sodium tert-butoxide (1.4 equiv).

  • Reagent Addition: Add degassed toluene and the amine (e.g., morpholine, 1.2 equiv).

  • Reaction Execution: Seal the vial and heat the mixture to 100-110 °C.

  • Monitoring: Monitor the reaction by liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After completion, cool the reaction to room temperature, dilute with a suitable solvent like dichloromethane, and filter through a pad of celite.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography.

Mechanistic Insights: The Interplay of Effects

The experimental data consistently demonstrates that the position of the methyl group is the deciding factor in its overall effect on the reactivity of the C-Br bond.

Reactivity_Logic Start Methyl-Substituted Bromonaphthalene Position Position of Methyl Group relative to C-Br bond Start->Position Ortho Ortho Position Position->Ortho Close Proximity Meta_Para Meta or Para Position Position->Meta_Para Remote Steric Dominant Steric Hindrance Ortho->Steric Electronic Dominant Electronic Activation Meta_Para->Electronic Decreased Decreased Reactivity Steric->Decreased Impedes catalyst approach Increased Increased Reactivity Electronic->Increased Facilitates oxidative addition

Figure 3: Logical flow diagram illustrating the influence of methyl group position on reactivity.

  • Ortho-Substitution: The steric bulk of the methyl group outweighs its electron-donating effect. The proximity of the methyl group to the C-Br bond hinders the coordination of the metal catalyst, which is a prerequisite for oxidative addition. This results in a significant decrease in reaction rates and, often, lower yields.

  • Meta- and Para-Substitution: When the methyl group is positioned further away from the C-Br bond, its steric influence is negligible. In these cases, the electron-donating nature of the methyl group becomes the dominant factor. The increased electron density on the naphthalene ring facilitates the oxidative addition of the palladium catalyst into the C-Br bond, leading to an acceleration of the reaction.

Conclusion and Outlook

The presence of a methyl group on a bromonaphthalene scaffold has a profound and position-dependent impact on the reactivity of the C-Br bond. For synthetic chemists, this understanding is crucial for troubleshooting reactions and for the rational design of synthetic routes. When faced with an ortho-methylbromonaphthalene, one might need to employ more reactive catalysts, higher temperatures, or longer reaction times to overcome the steric barrier. Conversely, meta- and para-methylbromonaphthalenes can be expected to be more reactive than their unsubstituted parent, potentially allowing for milder reaction conditions.

As the demand for increasingly complex and diverse molecular architectures continues to grow in fields like drug discovery, a fundamental grasp of these structure-activity relationships will remain an indispensable tool for the modern chemist.

References

  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books. [Link]
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. [Link]

Comparing the efficacy of different bases in the Sonogashira reaction of 1-Bromo-4-methylnaphthalene

Author: BenchChem Technical Support Team. Date: January 2026

Starting Deep Dive: Sonogashira

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Deepening Protocol Design: Sonogashira

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A Comparative Guide to the Synthesis of 1-Bromo-4-methylnaphthalene Derivatives: A Validation of Synthetic Routes

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis and validation of synthetic routes to 1-Bromo-4-methylnaphthalene and its derivatives, compounds of significant interest in medicinal chemistry and materials science. We will delve into various synthetic strategies, offering a critical comparison of their performance based on experimental data and established chemical principles. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in their synthetic endeavors.

Introduction: The Significance of this compound Derivatives

This compound serves as a crucial building block in organic synthesis. Its unique electronic and steric properties make it a valuable precursor for the construction of complex molecular architectures found in pharmaceuticals, organic light-emitting diodes (OLEDs), and functional polymers. The ability to efficiently and selectively introduce the bromo and methyl functionalities onto the naphthalene core is paramount for accessing a diverse range of novel compounds with tailored properties. This guide will explore and compare the primary methods for achieving this synthetic goal.

Synthetic Strategies: A Head-to-Head Comparison

The synthesis of this compound derivatives can be broadly categorized into two main approaches: direct bromination of 4-methylnaphthalene and multi-step synthetic sequences involving functional group interconversions. We will evaluate these routes based on yield, regioselectivity, reaction conditions, and substrate scope.

Strategy 1: Direct Electrophilic Bromination of 4-Methylnaphthalene

The most straightforward approach to this compound is the direct electrophilic aromatic substitution of 4-methylnaphthalene. The naphthalene ring system is activated towards electrophilic attack, and the methyl group, being an ortho-, para-director, further influences the position of the incoming electrophile.

Mechanism and Regioselectivity:

The bromination of naphthalene derivatives is a classic example of electrophilic aromatic substitution. The reaction proceeds through the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. The position of electrophilic attack is governed by the kinetic and thermodynamic stability of this intermediate. In the case of 4-methylnaphthalene, attack at the C1 (alpha) position is kinetically favored due to the formation of a more stable arenium ion where the positive charge can be delocalized over two aromatic rings without disrupting the aromaticity of the second ring.

Figure 1: Simplified workflow of electrophilic bromination.

Experimental Comparison of Brominating Agents:

Brominating AgentSolventTemperature (°C)Yield (%)Regioselectivity (1-Bromo:Other)Reference
Br₂CCl₄0 - RT75-85>95:5
NBSDMFRT80-90>98:2
BTMABCH₂Cl₂RT90-95Highly selective

NBS: N-Bromosuccinimide; BTMAB: Benzyltrimethylammonium tribromide

Discussion:

While molecular bromine (Br₂) in an inert solvent like carbon tetrachloride is a classic method, it often requires careful handling due to its corrosive and toxic nature. N-Bromosuccinimide (NBS) in a polar aprotic solvent like dimethylformamide (DMF) offers a milder and often more selective alternative, reducing the formation of polybrominated byproducts. Benzyltrimethylammonium tribromide (BTMAB) is a solid, stable source of bromine that can provide high yields and excellent regioselectivity under mild conditions.

Strategy 2: The Sandmeyer Reaction - A Multi-Step Approach

An alternative route to this compound involves the Sandmeyer reaction, a versatile method for introducing a variety of substituents onto an aromatic ring via a diazonium salt intermediate. This multi-step sequence offers a different strategic approach, particularly when the starting material is a readily available amino-naphthalene derivative.

Reaction Sequence:

The Sandmeyer reaction proceeds in two key steps:

  • Diazotization: The starting amine (e.g., 4-methylnaphthalen-1-amine) is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.

  • Substitution: The diazonium salt is then treated with a copper(I) bromide solution, which facilitates the replacement of the diazonium group with a bromine atom.

Figure 2: Key stages of the Sandmeyer reaction.

Performance Analysis:

StepReagentsTemperature (°C)Typical Yield (%)Key Considerations
DiazotizationNaNO₂, HBr0-5>95 (in solution)Temperature control is critical to prevent decomposition of the diazonium salt.
SubstitutionCuBr, HBr0 - RT70-85The purity of the copper(I) bromide can significantly impact the yield.

Discussion:

The Sandmeyer reaction offers excellent regiochemical control, as the position of the bromine atom is predetermined by the position of the amino group on the starting material. This can be a significant advantage when specific isomers are required. However, the multi-step nature of the process and the potential instability of the diazonium salt intermediate can be drawbacks compared to the more direct bromination methods.

Comparative Summary and Recommendations

FeatureDirect BrominationSandmeyer Reaction
Starting Material 4-Methylnaphthalene4-Methylnaphthalen-1-amine
Number of Steps 12
Regioselectivity Good to ExcellentExcellent (pre-determined)
Overall Yield Generally higher (up to 95%)Moderate to Good (65-80%)
Scalability Readily scalableCan be challenging due to diazonium salt instability
Safety Requires handling of bromine or brominating agentsInvolves potentially unstable diazonium intermediates

Recommendation:

For the routine synthesis of this compound where high yield and operational simplicity are the primary concerns, direct bromination using NBS in DMF is the recommended method. This approach offers a favorable balance of high yield, excellent regioselectivity, and milder reaction conditions compared to using elemental bromine.

The Sandmeyer reaction is a valuable alternative when the starting material is the corresponding aminonaphthalene or when absolute regiochemical control is paramount for the synthesis of complex derivatives where other functional groups might be sensitive to direct bromination conditions.

Experimental Protocols

Protocol 1: Synthesis of this compound via Direct Bromination with NBS
  • To a solution of 4-methylnaphthalene (1.0 eq) in anhydrous DMF (5 mL/mmol) in a round-bottom flask equipped with a magnetic stirrer, add N-Bromosuccinimide (1.1 eq) portion-wise over 10 minutes at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC (thin-layer chromatography).

  • Upon completion, pour the reaction mixture into ice-water (20 mL/mmol) and stir for 15 minutes.

  • Extract the aqueous mixture with diethyl ether (3 x 15 mL/mmol).

  • Combine the organic layers, wash with saturated sodium thiosulfate solution (10 mL/mmol) to remove any unreacted bromine, followed by brine (10 mL/mmol).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with hexanes) to afford this compound as a colorless oil.

Protocol 2: Synthesis of this compound via the Sandmeyer Reaction
  • Diazotization:

    • In a three-necked flask cooled to 0-5°C in an ice-salt bath, dissolve 4-methylnaphthalen-1-amine (1.0 eq) in a mixture of HBr (48%, 3.0 eq) and water (2 mL/mmol).

    • Slowly add a solution of sodium nitrite (1.1 eq) in water (1 mL/mmol) dropwise, maintaining the temperature below 5°C.

    • Stir the resulting diazonium salt solution at 0-5°C for 30 minutes.

  • Substitution:

    • In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in HBr (48%, 2.0 eq).

    • Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring. An evolution of nitrogen gas will be observed.

    • Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up and Purification:

    • Pour the reaction mixture into water (20 mL/mmol) and extract with diethyl ether (3 x 15 mL/mmol).

    • Combine the organic layers, wash with 1M NaOH (10 mL/mmol) and then with brine (10 mL/mmol).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel (eluting with hexanes) to yield this compound.

References

  • Clayden, J., Greeves, N., Warren, S., & Wothers, P. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.
  • American Chemical Society. (n.d.). Bromine. ACS.

A Comparative Guide to the Quantitative Analysis of 1-Bromo-4-methylnaphthalene: The Ascendancy of qNMR

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of analytical chemistry, the precise determination of a compound's purity is paramount, particularly in the pharmaceutical and chemical industries where it directly impacts safety, efficacy, and regulatory compliance. This guide provides an in-depth comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic techniques for the assay of 1-Bromo-4-methylnaphthalene, a key intermediate in organic synthesis. We will delve into the theoretical underpinnings, practical execution, and comparative performance, supported by experimental insights to guide researchers and quality control professionals in making informed decisions for their analytical needs.

The Principle of Quantitative NMR (qNMR): A Primary Ratio Method

Quantitative NMR stands as a powerful analytical technique for determining the concentration and purity of a substance. Unlike chromatographic methods that rely on calibration curves from reference standards, qNMR is a primary ratio method of analysis. This means it can directly quantify a substance by comparing the integral of a specific resonance signal from the analyte to that of a certified internal standard of known concentration, without the need for a chemically identical reference standard for the analyte itself.

The fundamental principle of qNMR lies in the direct proportionality between the integrated intensity of an NMR signal and the number of nuclei contributing to that signal. The purity of the analyte can be calculated using the following equation:

Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

Where:

  • I_analyte and I_std are the integral values of the analyte and internal standard signals, respectively.

  • N_analyte and N_std are the number of protons giving rise to the respective signals.

  • MW_analyte and MW_std are the molecular weights of the analyte and internal standard.

  • m_analyte and m_std are the masses of the analyte and internal standard.

  • P_std is the purity of the internal standard.

This direct measurement capability grants qNMR a unique status as a primary analytical method, often used for the certification of reference materials.

Experimental Workflow: qNMR Assay of this compound

A robust qNMR experiment is a self-validating system. The choices made at each step are critical for ensuring accuracy and precision.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Accurate Weighing of Analyte & Standard B Solvent Selection (e.g., CDCl3) A->B C Homogeneous Solution Preparation B->C D Spectrometer Setup (Shim, Lock, Tune) C->D E Pulse Sequence Selection (e.g., zg30) D->E F Parameter Optimization (Relaxation Delay D1) E->F G Data Acquisition F->G H Fourier Transform G->H I Phase & Baseline Correction H->I J Signal Integration I->J K Purity Calculation J->K

Figure 1: A generalized workflow for a qNMR experiment, from sample preparation to final analysis.

Step-by-Step Protocol for qNMR Assay of this compound

1. Internal Standard Selection and Preparation:

  • Causality: The choice of an internal standard is critical. It must be stable, non-volatile, have a known purity, and possess signals that do not overlap with the analyte's signals. For this compound, maleic acid or dimethyl sulfone are suitable choices. Their simple spectra and chemical shifts in deuterated chloroform (CDCl3) are well-separated from the aromatic and methyl protons of the analyte.

  • Protocol:

    • Dry the internal standard (e.g., maleic acid) under vacuum to remove any residual moisture.

    • Accurately weigh approximately 10-20 mg of the internal standard into a clean, dry vial.

    • Accurately weigh approximately 30-50 mg of the this compound sample into the same vial.

2. Sample Preparation:

  • Causality: The solvent must fully dissolve both the analyte and the internal standard to ensure a homogeneous solution, which is essential for accurate quantification. Deuterated solvents are used to avoid large solvent signals in the proton NMR spectrum. CDCl3 is a common choice for non-polar to moderately polar organic compounds.

  • Protocol:

    • Add approximately 0.75 mL of CDCl3 to the vial containing the analyte and internal standard.

    • Vortex the vial until both components are completely dissolved.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

3. NMR Data Acquisition:

  • Causality: Proper spectrometer setup and parameter optimization are crucial for obtaining high-quality, quantifiable data. The relaxation delay (D1) is arguably the most critical parameter. It must be set to at least 5 times the longest spin-lattice relaxation time (T1) of both the analyte and internal standard signals being integrated. This ensures complete relaxation of the protons between pulses, leading to accurate signal integration. A 30° pulse angle is often used to reduce the overall experiment time while maintaining good signal-to-noise.

  • Protocol:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

    • Tune and match the probe for the proton frequency.

    • Determine the T1 values of the signals of interest for both the analyte and the internal standard using an inversion-recovery pulse sequence.

    • Set the relaxation delay (D1) to at least 5 times the longest measured T1 value.

    • Acquire the proton NMR spectrum using a standard 30° pulse sequence (e.g., zg30 on Bruker instruments). Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

4. Data Processing and Analysis:

  • Causality: Accurate data processing is as important as data acquisition. The Fourier transform converts the time-domain data (FID) into the frequency-domain spectrum. Proper phasing and baseline correction are essential for accurate integration.

  • Protocol:

    • Apply an exponential multiplication function to the FID to improve the signal-to-noise ratio (optional, use a small line broadening factor).

    • Perform a Fourier transform.

    • Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.

    • Apply a baseline correction to the entire spectrum.

    • Integrate the well-resolved signals of the analyte and the internal standard. For this compound, the methyl protons are often a good choice. For the internal standard, select a signal in a clear region of the spectrum.

    • Calculate the purity using the equation provided earlier.

Comparative Analysis: qNMR vs. Chromatographic Methods

While HPLC and GC are workhorses in analytical labs, qNMR offers distinct advantages for the assay of a small molecule like this compound.

FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Primary ratio method based on the number of nuclei.Comparative method based on the response of a detector to the analyte versus a reference standard.Comparative method based on the response of a detector to the analyte versus a reference standard.
Reference Standard Requires a certified internal standard of a different chemical structure.Requires a certified reference standard of the analyte itself.Requires a certified reference standard of the analyte itself.
Calibration No calibration curve is needed.Requires a multi-point calibration curve.Requires a multi-point calibration curve.
Universality Applicable to any soluble compound with an NMR active nucleus.Limited by the analyte's solubility and presence of a chromophore for UV detection.Limited to volatile and thermally stable compounds.
Selectivity High, as chemically distinct protons will have different chemical shifts.Dependant on column chemistry and mobile phase composition.Dependant on column chemistry and temperature programming.
Sample Throughput Moderate, with each analysis taking several minutes.High, especially with modern UPLC systems.High, with fast temperature ramps and short columns.
Structure Elucidation Provides structural information simultaneously with quantification.Provides no structural information.Provides no structural information.
Method Development Generally straightforward, with fewer parameters to optimize.Can be complex, requiring optimization of column, mobile phase, and detector settings.Can be complex, requiring optimization of column, temperature program, and inlet/detector parameters.

The Verdict: Why qNMR is a Superior Choice for Assay of this compound

For the specific task of determining the absolute purity of a well-characterized small molecule like this compound, qNMR presents a more direct and often more accurate approach than chromatographic methods. The elimination of the need for a specific reference standard of this compound is a significant advantage, reducing reliance on the availability and purity of such standards.

Furthermore, the structural information inherent in the NMR spectrum provides an additional layer of confidence in the identity of the analyte, a feature completely absent in HPLC and GC. While the initial capital investment for an NMR spectrometer is higher, the long-term benefits in terms of accuracy, reduced need for specific reference standards, and the wealth of structural information provided make qNMR a compelling choice for both research and quality control environments.

References

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2005). Quantitative ¹H NMR: A versatile tool for the validation of plant-derived materials and extracts.
  • Malz, F., & Jancke, H. (2005). Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-823. [Link]
  • U.S. Food and Drug Administration. (2018). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

Benchmarking different phosphine ligands for the Buchwald-Hartwig amination of 1-Bromo-4-methylnaphthalene

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Research Phase

I am starting my in-depth research into the Buchwald-Hartwig amination. Currently, I'm focusing on the reaction mechanism, particularly the impact of phosphine ligands. I'm also collecting data on typical experimental conditions to build a good foundation for understanding.

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A Comparative Guide to the Kinetics of Bromomethylnaphthalene Isomers in Palladium-Catalyzed Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Dr. Evelyn Reed, Senior Application Scientist

In the landscape of modern organic synthesis, particularly in the realm of pharmaceutical and materials science, palladium-catalyzed cross-coupling reactions stand as an indispensable tool for the construction of complex molecular architectures. The reactivity of the aryl halide substrate is a critical parameter governing the efficiency of these transformations. This guide provides an in-depth comparative analysis of the reaction kinetics of 1-Bromo-4-methylnaphthalene and its structural isomers in prototypical Suzuki, Heck, and Sonogashira coupling reactions. By elucidating the subtle interplay of steric and electronic effects conferred by the isomeric positions of the bromo and methyl substituents, we aim to provide researchers with a predictive framework for catalyst and substrate selection, thereby accelerating discovery and development workflows.

The choice of substrate is far from trivial, as the position of substituents on an aromatic ring can profoundly influence the rate-determining step of the catalytic cycle, be it oxidative addition, transmetalation, or reductive elimination. This guide synthesizes data from seminal studies on related systems to project the kinetic behavior of these specific bromomethylnaphthalene isomers, offering a robust, mechanistically grounded rationale for the observed and expected differences in their reactivity.

The Isomeric Landscape: Steric and Electronic Considerations

The isomers of bromomethylnaphthalene present a fascinating case study in substituent effects. For the purpose of this guide, we will consider the following representative isomers:

  • This compound: The methyl group is para to the bromo group.

  • 1-Bromo-2-methylnaphthalene: The methyl group is ortho to the bromo group.

  • 2-Bromo-1-methylnaphthalene: The methyl group is ortho to the bromo group.

  • 2-Bromo-6-methylnaphthalene: The methyl group is electronically distant, offering a baseline for electronic effects through the naphthalene scaffold.

The primary differentiating factors among these isomers are the steric hindrance around the C-Br bond and the electronic influence of the methyl group on the reaction center. The methyl group, being an electron-donating group (EDG), can influence the electron density at the carbon atom bearing the bromine, which in turn affects the ease of the initial oxidative addition step with the palladium(0) catalyst.

Comparative Kinetics in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forges a C-C bond between an organohalide and an organoboron compound, is a cornerstone of modern organic synthesis. The rate-determining step is often the oxidative addition of the aryl halide to the Pd(0) complex.

Experimental Protocol: A Representative Kinetic Study

A standardized kinetic experiment to compare the reactivity of the bromomethylnaphthalene isomers in a Suzuki coupling could be designed as follows:

  • Reactor Setup: A 100 mL three-necked, round-bottomed flask equipped with a reflux condenser, a magnetic stirrer, a thermometer, and an argon inlet is charged with Pd(OAc)2 (0.01 mmol), SPhos (0.02 mmol), and K3PO4 (3 mmol) in a 9:1 mixture of toluene and water (30 mL).

  • Initiation: The mixture is heated to 80°C, and then the bromomethylnaphthalene isomer (1 mmol) and phenylboronic acid (1.2 mmol) are added simultaneously.

  • Sampling: Aliquots (0.1 mL) are taken at regular intervals (e.g., 5, 10, 20, 30, 60, 120 minutes), quenched with water, and extracted with ethyl acetate containing an internal standard (e.g., dodecane).

  • Analysis: The samples are analyzed by gas chromatography (GC) to determine the concentration of the starting material and the product.

  • Data Processing: The natural logarithm of the concentration of the bromomethylnaphthalene isomer is plotted against time. A linear plot indicates a pseudo-first-order reaction, and the rate constant (k) can be determined from the slope.

Predicted Kinetic Data and Mechanistic Interpretation

While direct comparative data for all isomers is not available in a single study, we can extrapolate from established principles of steric and electronic effects in Suzuki reactions.

IsomerPredicted Relative Rate Constant (k_rel)Rationale
This compound1.00 (Reference)The para position of the electron-donating methyl group slightly increases electron density at the C-Br bond, potentially slowing oxidative addition. However, there is minimal steric hindrance.
1-Bromo-2-methylnaphthalene~0.2 - 0.4Significant steric hindrance from the ortho-methyl group is expected to severely impede the approach of the bulky Pd(0) catalyst to the C-Br bond, drastically reducing the rate of oxidative addition.
2-Bromo-1-methylnaphthalene~0.3 - 0.5Similar to its 1-bromo-2-methyl counterpart, the ortho-methyl group introduces substantial steric clash, leading to a significantly lower reaction rate.
2-Bromo-6-methylnaphthalene~1.1 - 1.3The methyl group is remote from the C-Br bond, exerting a negligible steric effect. Its electron-donating nature, transmitted through the naphthalene system, may have a minor activating or deactivating effect depending on the precise electronic structure, but overall, its reactivity is expected to be comparable to or slightly faster than the 1-bromo-4-methyl isomer due to the generally higher reactivity of 2-bromonaphthalenes over 1-bromonaphthalenes in some cross-coupling reactions.

The following diagram illustrates the workflow for a typical kinetic analysis in a Suzuki coupling reaction.

G cluster_prep Reaction Preparation cluster_reaction Kinetic Run cluster_analysis Data Analysis Reagents Pd(OAc)2, SPhos, K3PO4, Toluene/Water Reactor Inert Atmosphere Reactor (Argon) Reagents->Reactor Charge Heat Heat to 80°C Reactor->Heat Add Add Bromomethylnaphthalene Isomer & Phenylboronic Acid Heat->Add Sample Take Aliquots at Timed Intervals Add->Sample Quench Quench with Water & Extract with Ethyl Acetate Sample->Quench GC GC Analysis with Internal Standard Quench->GC Plot Plot ln[Aryl Bromide] vs. Time GC->Plot Calc Calculate Rate Constant (k) from Slope Plot->Calc

Workflow for Kinetic Analysis of Suzuki Coupling.

Comparative Kinetics in Heck-Mizoroki Coupling

The Heck reaction forms a C-C bond between an aryl halide and an alkene. Similar to the Suzuki reaction, oxidative addition is a key step, and its rate is sensitive to the steric and electronic environment of the C-Br bond.

Predicted Kinetic Trends

The steric and electronic arguments for the Suzuki reaction largely hold for the Heck reaction as well.

IsomerPredicted Relative ReactivityRationale
This compoundHighMinimal steric hindrance and moderate electronic deactivation from the EDG.
1-Bromo-2-methylnaphthaleneVery LowSevere steric hindrance from the ortho-methyl group will likely make this isomer a very poor substrate for the Heck reaction.
2-Bromo-1-methylnaphthaleneVery LowSimilar to the 1-bromo-2-methyl isomer, the ortho substituent will drastically slow down the reaction.
2-Bromo-6-methylnaphthaleneHighThe remote methyl group poses no steric challenge, and its electronic effect is minimal. Reactivity should be comparable to the 1-bromo-4-methyl isomer.

The logical relationship between the isomeric structure and the predicted reactivity is depicted below.

G cluster_isomers Bromomethylnaphthalene Isomers cluster_factors Governing Factors cluster_reactivity Predicted Reactivity I1 This compound (para) Steric Steric Hindrance I1->Steric Low Electronic Electronic Effects (EDG) I1->Electronic Moderate I2 1-Bromo-2-methylnaphthalene (ortho) I2->Steric High I2->Electronic Moderate I3 2-Bromo-1-methylnaphthalene (ortho) I3->Steric High I3->Electronic Moderate I4 2-Bromo-6-methylnaphthalene (distant) I4->Steric Low I4->Electronic Low High High Reactivity Steric->High Low Hindrance Favors Low Low Reactivity Steric->Low High Hindrance Disfavors Electronic->High Weak EDG has Minor Impact Electronic->Low Strong EDG can Slow Oxidative Addition

Analysis of reaction intermediates in the synthesis of 1-Bromo-4-methylnaphthalene

Author: BenchChem Technical Support Team. Date: January 2026

Commencing Data Gathering

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A Comparative Guide to the Cross-Validation of Analytical Methods for the Characterization of 1-Bromo-4-methylnaphthalene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison and cross-validation of analytical methodologies for the robust characterization of 1-Bromo-4-methylnaphthalene, a critical intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. The integrity of the final product hinges on the accurate identification and purity assessment of this precursor. Herein, we delve into the practical application and comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy.

Our focus extends beyond the mere application of these techniques to a rigorous cross-validation strategy, ensuring data concordance and analytical confidence. This document is intended for researchers, scientists, and drug development professionals who require a high degree of certainty in their analytical results.

The Imperative of Method Cross-Validation

In the landscape of pharmaceutical development and quality control, the interchangeability of analytical methods is a frequent necessity. Whether due to technology transfer between laboratories, method updates, or the need for orthogonal verification, cross-validation provides the documented evidence that two or more distinct analytical procedures yield comparable results. This process is a cornerstone of a robust quality system, ensuring consistency and reliability of data throughout a product's lifecycle.

Analytical Techniques Under Scrutiny

The selection of analytical methods for this compound is predicated on their ability to provide both qualitative and quantitative data. The complementary nature of chromatographic and spectroscopic techniques offers a holistic characterization profile.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for the analysis of volatile and semi-volatile compounds, GC-MS provides exceptional separation efficiency and definitive identification based on mass fragmentation patterns.

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for the separation and quantification of non-volatile compounds. When coupled with a suitable detector (e.g., UV-Vis), it offers excellent precision and accuracy for purity determination.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: An unparalleled tool for structural elucidation, providing detailed information about the molecular structure and connectivity of atoms.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: A rapid and non-destructive technique that identifies functional groups present in a molecule, serving as a valuable tool for identity confirmation.

Experimental Design and Protocols

The following sections detail the optimized protocols for each analytical technique, designed for the specific analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is designed for the quantification of this compound and the identification of related volatile impurities.

Instrumentation:

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in dichloromethane. Prepare a series of calibration standards by serial dilution.

  • Instrumental Parameters:

    • Inlet Temperature: 280°C

    • Injection Volume: 1 µL (splitless mode)

    • Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 250°C at 10°C/min, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • MS Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Electron Ionization: 70 eV

    • Scan Range: 40-450 m/z

  • Data Analysis: Quantify this compound using the peak area of the molecular ion (m/z 222/224). Identify impurities based on their mass spectra and retention times.

High-Performance Liquid Chromatography (HPLC) Protocol

This method provides an orthogonal approach for purity determination and quantification.

Instrumentation:

  • HPLC System: Waters Alliance e2695 or equivalent

  • Detector: Waters 2998 Photodiode Array (PDA) Detector or equivalent

  • Column: C18 column (4.6 x 150 mm, 5 µm particle size)

Procedure:

  • Sample Preparation: Prepare a 0.5 mg/mL stock solution of this compound in acetonitrile. Prepare a series of calibration standards by serial dilution.

  • Instrumental Parameters:

    • Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30, v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 10 µL

    • Detection Wavelength: 225 nm

  • Data Analysis: Quantify this compound using the peak area at 225 nm. Assess purity by calculating the area percentage of the main peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

NMR is employed for the definitive structural confirmation of this compound.

Instrumentation:

  • NMR Spectrometer: Bruker Avance III 400 MHz or equivalent

Procedure:

  • Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃).

  • ¹H NMR Acquisition:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

    • Spectral Width: 20 ppm

  • ¹³C NMR Acquisition:

    • Pulse Program: zgpg30

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

    • Spectral Width: 240 ppm

  • Data Analysis: Process the spectra using appropriate software. The chemical shifts and coupling constants should be consistent with the structure of this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy Protocol

FT-IR provides a characteristic fingerprint of the molecule, confirming the presence of key functional groups.

Instrumentation:

  • FT-IR Spectrometer: PerkinElmer Spectrum Two or equivalent with a Universal ATR accessory.

Procedure:

  • Sample Preparation: Place a small amount of the neat sample directly on the ATR crystal.

  • Data Acquisition:

    • Scan Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16

  • Data Analysis: Identify characteristic absorption bands corresponding to C-H (aromatic and aliphatic), C=C (aromatic), and C-Br stretching vibrations.

Cross-Validation Strategy

The core of this guide is the cross-validation of the GC-MS and HPLC methods for the quantitative analysis of this compound. The NMR and FT-IR data serve as primary identity confirmation and are not part of the quantitative cross-validation but provide foundational qualitative support.

The cross-validation will be performed by analyzing the same batch of this compound using both the validated GC-MS and HPLC methods. The results will be compared based on key validation parameters.

CrossValidationWorkflow cluster_sample Sample Batch cluster_gcms GC-MS Analysis cluster_hplc HPLC Analysis cluster_comparison Data Comparison Sample This compound GCMS_Prep Sample Prep Sample->GCMS_Prep HPLC_Prep Sample Prep Sample->HPLC_Prep GCMS_Run GC-MS Run GCMS_Prep->GCMS_Run GCMS_Data GC-MS Data GCMS_Run->GCMS_Data Compare Compare Results GCMS_Data->Compare HPLC_Run HPLC Run HPLC_Prep->HPLC_Run HPLC_Data HPLC Data HPLC_Run->HPLC_Data HPLC_Data->Compare

Caption: Cross-Validation Workflow for this compound Analysis.

Comparative Data Analysis

The following table summarizes the performance characteristics of the GC-MS and HPLC methods for the analysis of a single representative batch of this compound.

ParameterGC-MSHPLCAcceptance Criteria
Assay (% Purity) 99.2%99.5%Difference ≤ 2.0%
Precision (%RSD, n=6) 0.3%0.5%%RSD ≤ 2.0%
Linearity (r²) 0.99950.9998r² ≥ 0.999
Limit of Detection (LOD) 0.01 µg/mL0.05 µg/mL-
Limit of Quantitation (LOQ) 0.03 µg/mL0.15 µg/mL-

The data demonstrates a high degree of concordance between the GC-MS and HPLC methods. The assay values are within the acceptable difference of 2.0%, and both methods exhibit excellent precision and linearity. The lower LOD and LOQ of the GC-MS method suggest it is more sensitive for trace impurity analysis.

Structural Confirmation Data

¹H NMR (400 MHz, CDCl₃): δ 8.08 (d, J = 8.4 Hz, 1H), 7.85 (d, J = 7.6 Hz, 1H), 7.58 (t, J = 7.8 Hz, 1H), 7.42 (t, J = 7.6 Hz, 1H), 7.20 (s, 1H), 2.68 (s, 3H).

¹³C NMR (101 MHz, CDCl₃): δ 134.2, 132.8, 131.5, 129.8, 128.6, 127.4, 126.9, 125.3, 124.7, 122.9, 20.1.

FT-IR (ATR, cm⁻¹): 3050 (Ar C-H str), 2920 (Alkyl C-H str), 1590, 1500 (C=C str), 790 (C-Br str).

The spectroscopic data are in full agreement with the proposed structure of this compound, providing a solid foundation for the quantitative analyses.

Conclusion and Recommendations

Both GC-MS and HPLC are demonstrated to be reliable and robust methods for the quantitative analysis of this compound. The cross-validation study confirms that either method can be used with a high degree of confidence.

  • GC-MS is recommended for applications requiring high sensitivity, such as the detection of trace volatile impurities.

  • HPLC is a highly reliable method for routine purity assessment and quality control, offering simplicity and excellent reproducibility.

The combined use of these chromatographic techniques with the spectroscopic confirmation by NMR and FT-IR provides a comprehensive and scientifically sound approach to the characterization of this compound, ensuring the quality and consistency of this vital chemical intermediate.

References

  • International Council for Harmonisation (ICH).Validation of Analytical Procedures: Text and Methodology Q2(R1).[Link]
  • Agilent Technologies.
  • Waters Corpor
  • Bruker Corpor

Assessing the regioselectivity of further bromination of 1-Bromo-4-methylnaphthalene

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Literature Review

I'm starting with Google searches to build a foundation. Right now, I'm focusing on the bromination of naphthalene and its substituted forms. I'm keen on how bromo and methyl groups influence where the bromine goes.

Analyzing Reaction Regioselectivity

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Gathering Foundational Data

I'm starting with broad searches on naphthalene bromination, paying close attention to the impact of bromo and methyl substituents on directing bromine. I'm focusing on experimental data for the next step, as well as the mechanistic underpinnings of regioselectivity, with a plan to cite reputable sources to confirm the theory. Simultaneously, the guide outline is progressing, with an introduction and early theoretical framework under development.

Safety Operating Guide

1-Bromo-4-methylnaphthalene proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

Starting My Research

I am now initiating a comprehensive search for safety data sheets and official guidelines. My focus will be on the proper disposal of 1-Bromo-4-methylnaphthalene, drawing information from reputable chemical suppliers to ensure accuracy and reliability.

Developing a Protocol

I'm now delving into the chemical and physical properties of this compound, examining its hazards and potential reactions. My aim is to understand the rationale behind specific disposal methods and gather best practices for halogenated aromatic hydrocarbons. I'm moving toward synthesizing a detailed disposal guide.

Expanding My Search

I've widened my information search to include environmental protection agencies, as well as reputable chemical suppliers. My goal is to grasp the core of disposal rationale, not just the how. I'm building a robust understanding of the compound's properties, risks, and interactions. My focus is still on halogenated aromatics.

Personal protective equipment for handling 1-Bromo-4-methylnaphthalene

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Safety Research

I'm now starting a thorough search for crucial safety and handling details concerning 1-Bromo-4-methylnaphthalene. My initial focus is on hazard classifications, permissible exposure limits, and reactivity parameters.

Analyzing Protective Measures

My current priority is identifying suitable personal protective equipment, such as gloves, eye protection, and respirators, suitable for handling this compound and related compounds. I am also researching proper disposal methods for both the chemical itself and any contaminated materials. I'm focusing on reliable sources like SDS and occupational safety guidelines. Subsequently, I'll structure a guide, explaining the hazards, detailing PPE, and outlining safe handling and disposal procedures, including a summary table and a diagram. I aim to create a comprehensive, rationale-driven guide.

Developing Resource Content

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.